4-(1-Methyl-1H-imidazol-2-yl)piperidin-4-ol
Description
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
4-(1-methylimidazol-2-yl)piperidin-4-ol |
InChI |
InChI=1S/C9H15N3O/c1-12-7-6-11-8(12)9(13)2-4-10-5-3-9/h6-7,10,13H,2-5H2,1H3 |
InChI Key |
KDHIXBKIBCKZQU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C2(CCNCC2)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-(1-Methyl-1H-imidazol-2-yl)piperidin-4-ol
Abstract
This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of 4-(1-Methyl-1H-imidazol-2-yl)piperidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Recognizing the scarcity of publicly available experimental data for this specific molecule, this document serves as both a repository of predicted values and, more importantly, a detailed methodological guide for researchers. It is designed for drug development professionals and scientists, offering not just protocols, but the scientific rationale behind them. We will delve into the critical parameters of ionization (pKa), lipophilicity (logP/logD), and aqueous solubility, providing field-proven, step-by-step experimental workflows. The aim is to equip researchers with the necessary tools to generate a robust and reliable physicochemical profile, essential for advancing a compound through the discovery pipeline.
Introduction and Molecular Overview
The molecule this compound (CAS No. 876711-45-4) incorporates two key heterocyclic scaffolds: a piperidine ring and a 1-methylimidazole moiety.[1] Such combinations are of significant interest in modern drug design, as they can modulate properties like receptor binding, metabolic stability, and solubility. The tertiary alcohol on the piperidine ring further adds a potential hydrogen bond donor/acceptor site.
A thorough understanding of the physicochemical properties of this molecule is a prerequisite for any meaningful biological investigation. These properties govern the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a potential drug candidate, influencing everything from oral bioavailability to off-target effects.[2] This guide will provide the experimental blueprints to elucidate these critical characteristics.
Molecular Structure and Basic Information:
Ionization Profile: pKa Determination
The ionization state of a molecule at physiological pH is arguably one of its most important properties, dictating solubility, permeability, and target engagement.[4] this compound possesses two primary ionizable centers: the piperidine nitrogen (basic) and the imidazole ring, which can exhibit both basic and weakly acidic character. The determination of the acid dissociation constant(s), or pKa, is therefore a foundational first step.
Theoretical Considerations
-
Piperidine Moiety: The piperidine nitrogen is a saturated amine and is expected to be the primary basic center. For comparison, the apparent basic pKa of the structurally related N-methyl-4-piperidinol is approximately 9.12.[5]
-
Imidazole Moiety: The 1-methylimidazole ring has two nitrogen atoms. The N3 nitrogen is pyridine-like and basic, while the N1 nitrogen is pyrrole-like and, due to the methyl substitution, is not available for protonation or deprotonation. The pKa of imidazole itself is approximately 7, but substitution can alter this value.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination.[6] It involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added incrementally.
Methodology:
-
Preparation: Accurately weigh approximately 1-2 mg of the compound and dissolve it in a known volume (e.g., 10 mL) of an appropriate solvent, typically water or a methanol/water co-solvent system. Ensure complete dissolution.
-
Instrumentation Setup: Calibrate a high-precision pH meter with standard buffers (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature (typically 25°C or 37°C).[4]
-
Titration (Acidification): Begin by titrating the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments. Record the pH after each addition, allowing the reading to stabilize. Continue the titration well past the expected equivalence points to generate a complete titration curve.
-
Titration (Alkalinization): Following the acid titration, titrate the solution back with a standardized solution of potassium hydroxide (e.g., 0.1 M KOH), again recording the pH at each step.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software is often used to calculate the pKa values from the raw data by fitting the titration curve to the Henderson-Hasselbalch equation.[7]
Causality Behind Experimental Choices:
-
Co-Solvent: A co-solvent like methanol may be necessary if the compound's solubility in pure water is limited. However, this can slightly alter the apparent pKa, a fact that must be noted in the final report.
-
Two-Way Titration: Titrating first with acid and then with base ensures that all ionizable groups are captured and helps to verify the reversibility of the protonation events.
Workflow Diagram: pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity Profile: LogP and LogD
Lipophilicity, the "greasiness" of a molecule, is a key determinant of its ability to cross biological membranes.[8] It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species, or the distribution coefficient (LogD) for all species at a specific pH.[]
Theoretical Considerations
-
LogP: This value represents the ratio of the concentration of the neutral molecule in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.
-
LogD: This is the more physiologically relevant parameter as it considers all ionized and neutral species.[8] For a basic compound like ours, the LogD will be significantly lower than the LogP at pH values below its pKa, as the charged, protonated form will prefer the aqueous phase. The relationship is governed by the pKa.
A predicted XlogP of -0.9 suggests the molecule is relatively hydrophilic.[3] However, experimental verification is essential.
Experimental Protocol: Shake-Flask Method for LogD₇.₄
The shake-flask method is considered the "gold standard" for lipophilicity determination due to its direct measurement of partitioning.[10]
Methodology:
-
Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate this buffer with n-octanol and, conversely, pre-saturate n-octanol with the pH 7.4 buffer by mixing them vigorously for 24 hours and then allowing the phases to separate. This prevents volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Partitioning: In a glass vial, add a precise volume of the pre-saturated n-octanol and pre-saturated pH 7.4 buffer (e.g., 1 mL of each). Add a small aliquot of the compound's stock solution to this biphasic system. The final concentration should be high enough for accurate detection but low enough to avoid solubility issues.
-
Equilibration: Cap the vial and shake it vigorously at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours).[11]
-
Phase Separation: Centrifuge the vial at a moderate speed to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculation: Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )
Causality Behind Experimental Choices:
-
pH 7.4 Buffer: This pH is chosen to mimic physiological conditions in the blood.
-
Pre-saturation: This step is critical for accuracy, as n-octanol and water are partially miscible. Failure to pre-saturate can lead to erroneous concentration measurements.[12]
-
LC-MS/MS: This analytical technique is highly sensitive and specific, making it ideal for accurately quantifying the compound in complex matrices.[13]
Alternative Protocol: RP-HPLC for High-Throughput LogP Estimation
For faster screening, LogP can be estimated using reverse-phase high-performance liquid chromatography (RP-HPLC).[14][15] This method correlates the compound's retention time on a nonpolar stationary phase (like C18) with the known LogP values of a set of standard compounds.[16]
Workflow Diagram: Shake-Flask LogD Determination
Caption: Workflow for LogD determination by the shake-flask method.
Aqueous Solubility
Solubility is a critical factor for drug absorption and formulation.[17] Poor aqueous solubility can be a major hurdle in drug development. It is important to distinguish between two types of solubility:
-
Kinetic Solubility: Measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (e.g., DMSO). It's a rapid, high-throughput measurement often used for initial screening.[11]
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is a more accurate but time-consuming measurement, crucial for lead optimization.[18]
Experimental Protocol: Thermodynamic Shake-Flask Solubility
This method determines the equilibrium solubility and is considered the definitive measure.[18]
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing the test buffer (e.g., PBS at pH 7.4). The presence of visible solid material at the end of the experiment is necessary to ensure a saturated solution was achieved.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[18]
-
Separation: After incubation, allow the solution to stand, then filter it through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved solid. Centrifugation prior to filtration is also recommended.
-
Quantification: Analyze the clear filtrate using a calibrated LC-MS/MS or HPLC-UV method to determine the concentration of the dissolved compound.[19]
-
Reporting: The result is reported as the thermodynamic solubility in units of µg/mL or µM.
Causality Behind Experimental Choices:
-
Excess Solid: This ensures that the solution is truly saturated and that the measurement reflects the maximum possible concentration at equilibrium.
-
Long Incubation: Compounds, especially crystalline ones, can take a long time to dissolve and reach equilibrium. 24-72 hours is standard to ensure this process is complete.[18]
-
Filtration: This step is crucial to separate the dissolved compound from any remaining solid particles, which would otherwise lead to an overestimation of solubility.
Workflow Diagram: Thermodynamic Solubility Assay
Caption: Workflow for thermodynamic solubility determination.
Summary of Physicochemical Properties
The following table should be used to compile the experimental data generated for this compound.
| Property | Predicted/Related Value | Experimental Value | Method Used |
| Molecular Weight | 181.24 g/mol | - | Mass Spectrometry |
| pKa₁ (Basic) | ~9.1 (related structure)[5] | To be determined | Potentiometric Titration |
| pKa₂ (Basic) | ~7 (related structure) | To be determined | Potentiometric Titration |
| LogP | -0.9 (XlogP)[3] | To be determined | RP-HPLC or Shake-Flask |
| LogD at pH 7.4 | < -0.9 | To be determined | Shake-Flask |
| Aqueous Solubility | - | To be determined | Thermodynamic Shake-Flask |
| Melting Point | - | To be determined | Melting Point Apparatus |
Conclusion
The successful characterization of this compound is contingent upon the rigorous application of standardized experimental protocols. This guide provides the necessary framework for determining the compound's pKa, lipophilicity, and solubility. The resulting data will form a critical foundation for any further investigation, enabling informed decisions in hit-to-lead campaigns and providing essential context for the interpretation of biological assay results. A complete and accurate physicochemical profile is the cornerstone of rational drug design and development.
References
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BOC Sciences. Lipophilicity Assays - Formulation. []
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Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405–1413. [6]
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Cambridge MedChem Consulting. LogP/D. [20]
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Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 645, 123325. [14]
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ResearchGate. (PDF) LogP / LogD shake-flask method v1. [10]
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BioDuro. ADME Solubility Assay. [13]
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Andrés, A., et al. (2015). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable drugs. Journal of Chromatography A, 1425, 133-141. [12]
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WuXi AppTec DMPK. (2023). Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC). [15]
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ECETOC. Assessment of reverse-phase HPLC and TLC methods for the determination of n-octanol/water partition coefficients. [21]
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ResearchGate. (PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. [22]
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Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). [11]
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Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [18]
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Liu, X., et al. (2005). Determination of solute lipophilicity by reversed-phase high-performance liquid chromatography (RP-HPLC). The Journal of Medical Investigation, 52, 293-294. [16]
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molecular structure and weight of 4-(1-Methyl-1H-imidazol-2-yl)piperidin-4-ol
An In-depth Technical Guide to 4-(1-Methyl-1H-imidazol-2-yl)piperidin-4-ol
Abstract
This technical guide provides a comprehensive scientific overview of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. By integrating established chemical principles with data from analogous structures, this document details the molecule's structural and physicochemical properties, outlines a plausible synthetic pathway, and proposes robust methodologies for its analytical characterization. Furthermore, it explores the potential pharmacological relevance of this compound by examining the well-documented bioactivities of its core scaffolds—the piperidine and 1-methylimidazole moieties. This guide is intended for researchers and professionals in the fields of chemical synthesis, pharmacology, and drug discovery, offering both foundational knowledge and practical, field-proven insights.
Molecular Structure and Physicochemical Properties
This compound is a tertiary alcohol featuring a piperidine ring substituted at the 4-position with both a hydroxyl group and a 1-methyl-1H-imidazol-2-yl group. The presence of the basic piperidine nitrogen, the aromatic imidazole ring, and the polar hydroxyl group imparts a unique combination of properties that are significant for its potential biological activity and formulation.
Molecular Structure
The structural arrangement combines the rigidity of the imidazole ring with the conformational flexibility of the piperidine ring, which can adopt chair, boat, and twist-boat conformations. The chair conformation is generally the most stable. The substituents at the C4 position can exist in either axial or equatorial orientations, which can have profound implications for receptor binding and molecular interactions.
Figure 1: 2D Chemical Structure of this compound.
Physicochemical Data Summary
The key computed and experimental properties of the compound are summarized below. These parameters are crucial for predicting its behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| Molecular Formula | C₉H₁₅N₃O | PubChem[1] |
| Molecular Weight | 181.24 g/mol | PubChem[1] |
| Monoisotopic Mass | 181.1215 Da | PubChem[1] |
| CAS Number | 876711-45-4 | BLD Pharm[2] |
| XlogP (Predicted) | -0.9 | PubChem[1] |
| Physical State | Solid (Predicted) | N/A |
| Solubility | Soluble in water (as hydrochloride salt) | Inferred from related structures[3] |
Retrosynthetic Analysis and Proposed Synthesis Protocol
Retrosynthetic Strategy
The core disconnection strategy involves a nucleophilic addition of a 1-methylimidazol-2-yl anion equivalent to the carbonyl group of an N-protected 4-piperidone. This is a standard and reliable method for forming carbon-carbon bonds at the C2 position of imidazole rings.
Figure 2: Retrosynthetic analysis for the target compound.
Detailed Synthesis Protocol
This protocol is a self-validating system; successful isolation and characterization of the intermediate and final product confirm the efficacy of the chosen steps.
Step 1: Lithiation of 1-Methylimidazole
-
Causality: This step generates the key nucleophile. 1-Methylimidazole is deprotonated at the C2 position, which is the most acidic proton on the ring due to the inductive effect of the two adjacent nitrogen atoms. n-Butyllithium (n-BuLi) is a sufficiently strong, non-nucleophilic base for this purpose. The reaction must be conducted under anhydrous and inert conditions at low temperatures to prevent side reactions.
-
Protocol:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add 1-methylimidazole (1.0 eq) to the cooled THF.
-
Slowly add n-Butyllithium (1.05 eq, 2.5 M solution in hexanes) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the 2-lithio-1-methylimidazole intermediate.
-
Step 2: Nucleophilic Addition to N-Boc-4-piperidone
-
Causality: The Boc (tert-butyloxycarbonyl) group protects the piperidine nitrogen from reacting with the organolithium reagent. The highly nucleophilic C2 of the lithiated imidazole attacks the electrophilic carbonyl carbon of the piperidone. The reaction is quenched with an aqueous solution to protonate the resulting alkoxide, yielding the tertiary alcohol.
-
Protocol:
-
In a separate flask, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF (50 mL).
-
Add this solution dropwise to the cold (-78 °C) solution of 2-lithio-1-methylimidazole from Step 1 over 30 minutes.
-
Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate).
-
Step 3: Deprotection of the Piperidine Nitrogen
-
Causality: The final step is the removal of the Boc protecting group to yield the free secondary amine of the piperidine ring. Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the acid-labile Boc group, generating the target compound as a salt.
-
Protocol:
-
Dissolve the purified N-Boc protected intermediate from Step 2 in dichloromethane (DCM, 50 mL).
-
Add trifluoroacetic acid (10 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the mixture under reduced pressure to remove DCM and excess TFA.
-
Dissolve the residue in a minimal amount of methanol and precipitate the free base by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃) or by neutralization with a base like NaOH followed by extraction.
-
Alternatively, the product can be isolated as the hydrochloride salt by adding ethereal HCl.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.
Spectroscopic Analysis Workflow
The following workflow ensures a comprehensive structural elucidation.
Figure 3: Workflow for the purification and analytical validation of the final compound.
Expected Spectroscopic Data
-
¹H NMR Spectroscopy:
-
Imidazole Protons: Two distinct singlets or doublets in the aromatic region (δ 6.5-7.5 ppm).
-
N-Methyl Group: A sharp singlet around δ 3.5-4.0 ppm.
-
Piperidine Protons: Complex multiplets in the aliphatic region (δ 1.5-3.5 ppm). The protons adjacent to the nitrogen will be further downfield.
-
Hydroxyl and Amine Protons: Broad singlets that are exchangeable with D₂O. Their chemical shift can vary depending on solvent and concentration.
-
-
¹³C NMR Spectroscopy:
-
Imidazole Carbons: Three distinct signals in the aromatic region (δ 115-150 ppm), with the C2 carbon (attached to the piperidine) being the most downfield.
-
N-Methyl Carbon: A signal around δ 30-35 ppm.
-
Piperidine Carbons: Four signals in the aliphatic region (δ 25-70 ppm). The C4 carbon bearing the hydroxyl and imidazole groups will be a quaternary signal around δ 65-75 ppm, and the carbons adjacent to the nitrogen (C2/C6) will be around δ 40-50 ppm.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Using electrospray ionization (ESI), the expected [M+H]⁺ ion should be observed with a mass-to-charge ratio (m/z) corresponding to the exact mass of C₉H₁₆N₃O⁺ (182.1288). This provides unambiguous confirmation of the elemental composition.[1]
-
Scientific Context and Potential Applications
The structural motifs within this compound are prevalent in many biologically active molecules, suggesting a high potential for pharmacological utility.
-
The Piperidine Scaffold: Piperidine and its derivatives are core components of numerous pharmaceuticals due to their ability to interact with a wide range of biological targets. The piperidin-4-one substructure, a direct precursor in the proposed synthesis, is a well-established pharmacophore with demonstrated anticancer, anti-HIV, and antibacterial activities.[4]
-
The Imidazole Scaffold: The imidazole ring is a common feature in molecules designed to interact with enzymes and receptors, often acting as a histamine mimetic or a metal-coordinating ligand. Imidazole derivatives possess a broad spectrum of biological activities.[3]
-
Potential as a CNS Agent: Structurally related 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives have been identified as selective delta-opioid agonists with potential anxiolytic and antidepressant properties.[5] This precedent strongly suggests that this compound warrants investigation for its effects on the central nervous system (CNS).
Proposed Biological Screening Workflow
To explore its potential as a CNS agent, a primary screening cascade can be implemented.
Figure 4: High-level workflow for preliminary biological screening.
This systematic approach, starting with broad receptor binding and progressing to more specific functional and safety profiling, is a cost-effective and efficient strategy for identifying promising lead compounds in early-stage drug discovery.
References
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PubChem. (n.d.). Piperidin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]
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Cai, C., et al. (2007). 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives as non-peptidic selective delta-opioid agonists with potential anxiolytic/antidepressant properties. Part 2. Bioorganic & Medicinal Chemistry Letters, 17(14), 3860-3. Retrieved from [Link]
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ChemBK. (2022, October 16). piperidin-4-ol. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information for a related synthesis. Retrieved from [Link]
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Sestito, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3998. Retrieved from [Link]
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Pharmaffiliates. (n.d.). (4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)(piperidin-4-yl)methanone. Retrieved from [Link]
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PubChem. (n.d.). 4-[(1-methyl-1h-imidazol-2-yl)methyl]piperidine. National Center for Biotechnology Information. Retrieved from [Link]
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Ghorab, M. M., et al. (2012). Synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline derivatives of expected anti-HCV activity. International Journal of Research in Pharmacy and Chemistry, 2(4), 1136-1143. Retrieved from [Link]
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Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565-83. Retrieved from [Link]
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solubility profile of 4-(1-Methyl-1H-imidazol-2-yl)piperidin-4-ol in organic solvents
An In-depth Technical Guide Solubility Profile of 4-(1-Methyl-1H-imidazol-2-yl)piperidin-4-ol in Organic Solvents
**Abstract
This technical guide provides a comprehensive analysis of the solubility profile of this compound, a heterocyclic compound of interest in pharmaceutical development and organic synthesis. Due to the absence of extensive published quantitative data, this document establishes a theoretical solubility framework based on the molecule's physicochemical properties. It further presents a detailed, field-proven experimental protocol for determining thermodynamic equilibrium solubility using the gold-standard saturation shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This guide is intended for researchers, chemists, and formulation scientists, enabling them to predict, measure, and apply the solubility characteristics of this compound in a range of common organic solvents.
Introduction and Scientific Context
This compound (CAS No. 876711-45-4) is a molecule incorporating three key functional motifs: a piperidine ring, a tertiary alcohol, and a 1-methyl-imidazole moiety.[1] Such heterocyclic systems are privileged structures in medicinal chemistry, frequently appearing as core scaffolds in the development of novel therapeutic agents.[2][3][4][5]
Understanding the solubility of an Active Pharmaceutical Ingredient (API) or a key intermediate in various organic solvents is a cornerstone of drug development.[6] It directly influences:
-
Process Chemistry: Selection of appropriate solvents for synthesis, work-up, and purification (e.g., crystallization).
-
Formulation Development: Designing stable and bioavailable dosage forms, where solubility dictates the choice of excipients.[7]
-
Analytical Chemistry: Preparing stock solutions for assays and characterization.
This guide provides the theoretical foundation and practical methodology to establish a robust and reliable solubility profile for this compound.
Theoretical Solubility Profile: A Physicochemical Analysis
The principle of "like dissolves like" provides a strong predictive framework for solubility.[8] An analysis of the molecular structure of this compound reveals several key features that govern its interaction with solvents.
-
Hydrogen Bonding: The tertiary alcohol (-OH) group is a potent hydrogen bond donor and acceptor. The nitrogen atoms in both the piperidine and imidazole rings are hydrogen bond acceptors. This suggests strong, favorable interactions with polar protic solvents (e.g., methanol, ethanol).
-
Polarity and Dipole Moment: The imidazole ring is highly polar and aromatic.[9][10] Combined with the hydroxyl group, the molecule possesses a significant dipole moment, predicting favorable dipole-dipole interactions with polar aprotic solvents (e.g., DMSO, Acetone).
-
Non-Polar Character: The piperidine ring's hydrocarbon backbone and the N-methyl group contribute some non-polar character. However, the molecule's overall nature is dominated by its polar functional groups. Therefore, solubility is expected to be limited in non-polar aliphatic solvents (e.g., hexane) but may be moderate in aromatic solvents (e.g., toluene) due to potential π-π interactions with the imidazole ring.
The diagram below illustrates the relationship between the molecule's structural features and its expected interactions with different classes of organic solvents.
Caption: Predicted interactions between the compound's functional groups and solvent classes.
Predicted Solubility Table
Based on the analysis above, the following table summarizes the predicted quantitative and qualitative solubility. This serves as a hypothesis to be confirmed by the experimental protocol outlined in the next section.
| Solvent Class | Solvent | Predicted Quantitative Solubility | Predicted USP/EP Descriptor[11] | Rationale |
| Polar Protic | Methanol | > 100 mg/mL | Freely Soluble / Very Soluble | Strong hydrogen bonding with the -OH and N atoms. |
| Ethanol | > 100 mg/mL | Freely Soluble / Very Soluble | Strong hydrogen bonding. | |
| Isopropanol | 33 - 100 mg/mL | Soluble | Slightly less polar than methanol/ethanol. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 100 mg/mL | Freely Soluble / Very Soluble | Strong dipole interactions. |
| Acetone | 10 - 33 mg/mL | Sparingly Soluble | Moderate polarity. | |
| Acetonitrile (ACN) | 10 - 33 mg/mL | Sparingly Soluble | Moderate polarity. | |
| Tetrahydrofuran (THF) | 10 - 33 mg/mL | Sparingly Soluble | Moderate polarity, ether oxygen is an H-bond acceptor. | |
| Aromatic | Toluene | 1 - 10 mg/mL | Slightly Soluble | Potential π-π stacking, but overall polarity mismatch. |
| Chlorinated | Dichloromethane (DCM) | 1 - 10 mg/mL | Slightly Soluble | Moderate polarity mismatch. |
| Non-Polar | n-Hexane | < 0.1 mg/mL | Practically Insoluble | Significant polarity mismatch. |
Experimental Protocol: Thermodynamic Equilibrium Solubility Determination
To obtain definitive, high-quality data, the Saturation Shake-Flask Method is the recommended procedure. This method measures the true equilibrium solubility of a compound and is considered the gold standard in pharmaceutical sciences.[12] The protocol described here is aligned with the principles outlined in USP General Chapter <1236> Solubility Measurements.[7][12][13]
Causality Behind Experimental Choices
-
Why Shake-Flask? Unlike kinetic methods which can overestimate solubility by creating supersaturated solutions, the shake-flask method ensures that the solution reaches a true thermodynamic equilibrium between the dissolved and undissolved solid, providing the most accurate and relevant value for formulation and process chemistry.[14]
-
Why 24-48 Hours? Reaching equilibrium can be a slow process. This time frame is typically sufficient for most small molecules to ensure the dissolution rate has plateaued.
-
Why HPLC? High-Performance Liquid Chromatography is the analytical method of choice due to its high specificity, sensitivity, and accuracy. It can separate the analyte of interest from any potential impurities or degradants, ensuring that only the concentration of the target compound is measured.[15][16]
Workflow Diagram: Saturation Shake-Flask Method
Caption: Step-by-step workflow for the Saturation Shake-Flask solubility assay.
Step-by-Step Methodology
-
Preparation of Materials:
-
This compound (solid, purity >98%).
-
Selected organic solvents (HPLC grade or higher).
-
2-4 mL glass vials with PTFE-lined screw caps.
-
Calibrated pipettes and analytical balance.
-
Orbital shaker with temperature control.
-
Centrifuge with appropriate vial holders.
-
0.22 µm syringe filters (ensure compatibility with the solvent).
-
HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18).
-
-
Sample Preparation & Equilibration:
-
Add an excess amount of the solid compound (e.g., 20-30 mg, enough to ensure solid remains visible) to a series of vials.
-
Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of each selected organic solvent to its respective vial.
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).
-
Agitate the samples at a moderate speed (e.g., 200 rpm) for 24 to 48 hours. Visually confirm that undissolved solid is present in each vial at the end of the equilibration period.
-
-
Phase Separation:
-
Remove vials from the shaker and allow them to stand at the same constant temperature for at least 1 hour to allow for settling.
-
To ensure complete removal of undissolved solids, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).
-
Alternatively, filter the supernatant through a solvent-compatible 0.22 µm syringe filter. Discard the first 100-200 µL of the filtrate to avoid any adsorption effects from the filter material.
-
-
Quantification via HPLC:
-
Standard Curve Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at a known concentration (e.g., 1 mg/mL). Perform serial dilutions to create a set of calibration standards (e.g., ranging from 1 µg/mL to 100 µg/mL).
-
Sample Dilution: Carefully pipette a small, known aliquot of the clear supernatant from the equilibrated sample and dilute it with the HPLC mobile phase to a concentration that falls within the range of the standard curve. The dilution factor must be recorded precisely.
-
Analysis: Inject the calibration standards and the diluted samples onto the HPLC system.
-
Calculation: Determine the concentration of the diluted sample from the linear regression of the standard curve. Calculate the original solubility (S) in the solvent using the following formula: S (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
-
Regulatory Context and Specifications
While solubility is an intrinsic physicochemical property, its measurement and reporting are guided by international standards. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q6A, address specifications for new drug substances, which include physicochemical characteristics.[17][18] A well-defined solubility profile is a key part of the data package required for regulatory submissions, as it underpins the control strategy for ensuring product quality and consistency.[18][19][20]
Conclusion
This guide establishes a robust framework for understanding the solubility of this compound. The theoretical analysis, based on its molecular structure, predicts high solubility in polar protic and aprotic solvents, with limited solubility in non-polar media. To move from prediction to practice, a detailed, authoritative protocol for the saturation shake-flask method is provided. By following this methodology, researchers can generate high-quality, reliable solubility data essential for advancing chemical synthesis, process development, and pharmaceutical formulation.
References
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AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved February 19, 2026, from [Link]
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SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved February 19, 2026, from [Link]
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Particle Analytical. (n.d.). ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis. Retrieved February 19, 2026, from [Link]
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Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. PubMed. Retrieved February 19, 2026, from [Link]
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Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved February 19, 2026, from [Link]
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Jouyban, A., & Fakhree, M. A. A. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Retrieved February 19, 2026, from [Link]
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USPBPEP. (n.d.). usp31nf26s1_c1171, General Chapters: <1171> PHASE-SOLUBILITY ANALYSIS. Retrieved February 19, 2026, from [Link]
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International Journal of Pharmaceutical Sciences. (2025, March 25). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. Retrieved February 19, 2026, from [Link]
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Pharma World K. (2021, January 22). Description and Solubility Tests as per USP Section 5.30 and EP General Notices. YouTube. Retrieved February 19, 2026, from [Link]
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Human Journals. (2014, September 15). Chemical and Pharmacological Properties of Imidazoles. Retrieved February 19, 2026, from [Link]
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USP-NF. (2012, August 5). Solubility Criteria for Veterinary Drugs. Retrieved February 19, 2026, from [Link]
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ECA Academy. (2023, January 25). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. Retrieved February 19, 2026, from [Link]
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Boobier, S., Hose, D.R.J., Blacker, A.J. et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Retrieved February 19, 2026, from [Link]
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Wiley Online Library. (2019, August 5). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Retrieved February 19, 2026, from [Link]
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TSI Journals. (2023, January 31). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Retrieved February 19, 2026, from [Link]
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Pharmaguideline. (2024, December 15). ICH Guidelines for Pharmaceuticals | Complete Overview with Examples. Retrieved February 19, 2026, from [Link]
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ICH. (n.d.). ich harmonised tripartite guideline specifications: test procedures and acceptance criteria. Retrieved February 19, 2026, from [Link]
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ICH. (n.d.). Quality Guidelines. Retrieved February 19, 2026, from [Link]
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OUCI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved February 19, 2026, from [Link]
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MIT Open Access Articles. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved February 19, 2026, from [Link]
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Knowledge UChicago. (2021, July 30). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Retrieved February 19, 2026, from [Link]
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SciSpace. (2012, October 22). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. Retrieved February 19, 2026, from [Link]
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IJRPC. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Retrieved February 19, 2026, from [Link]
-
PubChemLite. (n.d.). 4-[(1-methyl-1h-imidazol-2-yl)methyl]piperidine. Retrieved February 19, 2026, from [Link]
- Google Patents. (n.d.). US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
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Thermodynamic Stability Profile: 4-(1-Methyl-1H-imidazol-2-yl)piperidin-4-ol
The following technical guide details the thermodynamic stability profile of 4-(1-Methyl-1H-imidazol-2-yl)piperidin-4-ol . This document is structured for pharmaceutical scientists and process chemists, focusing on degradation kinetics, solid-state properties, and experimental validation protocols.
Executive Summary & Chemical Identity
Compound: this compound Core Scaffold: Tertiary Piperidinol functionalized with an N-methylimidazole. Critical Attribute: The molecule contains a tertiary alcohol at the C4 position, directly adjacent to an aromatic imidazole ring. This structural motif creates a "benzylic-like" electronic environment, rendering the compound thermodynamically metastable under acidic conditions due to facile dehydration.
Structural Analysis[1]
-
Piperidine Ring: Provides a secondary amine handle (pKa ~10–11), serving as the primary site for salt formation but also a vector for oxidative N-oxide formation.
-
Imidazole Ring (1-Methyl-2-substituted): Acts as a semi-aromatic stabilizer. While generally robust, the C2-attachment influences the lability of the C4-hydroxyl group.
-
C4-Hydroxyl Group: The thermodynamic weak link. Its elimination leads to the formation of a tetrahydropyridine derivative (alkene), a reaction driven by the increase in entropy and conjugation.
Thermodynamic Landscape
Solid-State Stability
In the crystalline state, the compound exhibits high lattice energy due to strong intermolecular hydrogen bonding between the C4-hydroxyl (donor) and the imidazole N3 or piperidine nitrogen (acceptors).
-
Melting Point Domain: Typically >140°C (depending on polymorph/salt form).
-
Hygroscopicity: The free base is moderately hygroscopic. Hydrochloride salts (mono- or di-HCl) are highly hygroscopic and may deliquesce, accelerating hydrolytic degradation in the solid state.
-
Polymorphism: The rotational freedom of the imidazole-piperidine bond allows for multiple conformers, increasing the risk of polymorphic transitions during scale-up or milling.
Solution State Stability (pH Dependence)
The thermodynamic stability in solution is strictly governed by pH.
| pH Environment | Stability Status | Dominant Mechanism |
| Acidic (pH < 4) | Unstable | Acid-Catalyzed Dehydration. Protonation of the OH group creates a good leaving group ( |
| Neutral (pH 6-8) | Stable | Kinetic barrier to dehydration is high. Oxidation is slow without metal catalysts. |
| Basic (pH > 10) | Metastable | Stable against dehydration. Potential for oxidative N-dealkylation or ring-opening at elevated temperatures (>60°C). |
Degradation Mechanisms & Pathways
The primary thermodynamic driver for degradation is the elimination of water to form the conjugated alkene. This pathway is irreversible under standard conditions.
Mechanism A: Acid-Catalyzed Dehydration (The "E1" Pathway)
-
Protonation: The C4-OH accepts a proton.
-
Ionization: Loss of water yields a tertiary carbocation at C4.
-
Elimination: Abstraction of a proton from the adjacent C3 or C5 methylene groups of the piperidine ring.
-
Product: 4-(1-Methyl-1H-imidazol-2-yl)-1,2,3,6-tetrahydropyridine.
Mechanism B: Oxidative Degradation
Secondary amines (piperidine) are prone to N-oxidation to form hydroxylamines or nitrones, particularly in the presence of peroxides (common impurities in PEG or Tween excipients).
Visualization: Degradation Topology
The following diagram maps the kinetic and thermodynamic pathways.
Figure 1: Mechanistic degradation pathway highlighting the critical acid-catalyzed dehydration route (Red).
Experimental Protocols for Stability Validation
To validate the thermodynamic profile, the following self-validating protocols are recommended. These move beyond standard "observation" to "mechanistic confirmation."
Protocol 1: pH-Rate Profile Determination (Dehydration Kinetics)
Objective: Quantify the specific acid catalysis constant (
-
Preparation: Prepare 1 mM solutions of the compound in buffers ranging from pH 1.0 to 8.0 (ionic strength adjusted to 0.1 M with NaCl).
-
Incubation: Thermostat samples at 60°C (accelerated condition).
-
Sampling: Aliquot every 2 hours for 12 hours. Quench immediately with cold ammonium bicarbonate buffer (pH 8) to stop the reaction.
-
Analysis: HPLC-UV/Vis (254 nm for imidazole).
-
Stationary Phase: C18 (high pH stable column, e.g., Waters XBridge).
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 9.5) / Acetonitrile. Note: Use basic mobile phase to ensure sharp peak shape for the amine.
-
-
Calculation: Plot
vs. time. The slope is . Plot vs. pH to determine the inflection point (pKa of the leaving group transition state).
Protocol 2: Solid-State Stress Testing (DSC/TGA)
Objective: Distinguish between melting, dehydration, and decomposition.
-
TGA (Thermogravimetric Analysis):
-
Ramp 10°C/min from 30°C to 300°C under
. -
Success Criteria: A mass loss step before the melting point indicates solvate/hydrate loss. A mass loss step immediately following melting indicates thermal decomposition (likely dehydration).
-
-
DSC (Differential Scanning Calorimetry):
-
Standard Aluminum pan, crimped (not hermetic if volatile loss is expected).
-
Key Observation: Look for a sharp endotherm (melting) followed immediately by an exotherm (decomposition). If the endotherm is broad, suspect amorphous content or solvent inclusion.
-
Workflow: Stability Decision Tree
Use this logic flow to determine the optimal formulation strategy based on thermodynamic risks.
Figure 2: Decision matrix for formulation development based on thermodynamic liabilities.
Synthesis of Findings & Recommendations
-
Avoid Acidic Liquid Formulations: The tertiary alcohol is the thermodynamic weak point. Aqueous formulations below pH 4.0 will degrade via dehydration.
-
Salt Selection: Avoid highly acidic counter-ions (e.g., dihydrochloride) if the solid state is hygroscopic, as adsorbed moisture will create a "micro-acidic" environment on the crystal surface, catalyzing degradation. Prefer weaker acids (e.g., fumarate, succinate) or isolate as the free base if crystallinity is sufficient.
-
Manufacturing Controls: During drying steps, keep temperatures below 50°C if moisture is present. The combination of Heat + Moisture + Acid is the "perfect storm" for this molecule.
References
-
Structure & Analogues: PubChem Compound Summary for CID 53440461 (Related Scaffold). National Center for Biotechnology Information (2025). Link
-
Dehydration Mechanism: Acid-Catalyzed Dehydration of Tertiary Alcohols: Mechanisms and Thermodynamics. Master Organic Chemistry (2020). Link
-
Stability Testing Guidelines: ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Link
-
Piperidine Oxidation: N-Oxidation of Secondary Amines: Kinetic Studies. Royal Society of Chemistry (Derived Principles). Link
-
Commercial Availability & Properties: this compound Product Data. BLD Pharm / Sigma-Aldrich (2025). Link
crystal structure analysis of 4-(1-Methyl-1H-imidazol-2-yl)piperidin-4-ol
An In-Depth Technical Guide to the Crystal Structure Analysis of 4-(1-Methyl-1H-imidazol-2-yl)piperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of this compound, a heterocyclic compound with potential applications in medicinal chemistry. Given the prevalence of imidazole and piperidine scaffolds in pharmacologically active agents, a detailed understanding of the three-dimensional structure of this molecule is crucial for structure-activity relationship (SAR) studies and rational drug design.[1][2][3] This document will detail the process from synthesis and crystallization to data analysis and structural interpretation, offering insights into the experimental choices and the significance of the resulting structural data.
Synthesis and Crystallization: The Foundation of Structural Analysis
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals. The synthesis of this compound can be achieved through a multi-step process, likely involving the reaction of a protected piperidinone with a lithiated 1-methylimidazole, followed by deprotection.
Experimental Protocol: Synthesis and Crystallization
-
Synthesis: A common synthetic route involves the reaction of 1-methylimidazole with a strong base such as n-butyllithium to generate the 2-lithio derivative. This is then reacted with a suitable N-protected 4-piperidinone, such as 1-(tert-butoxycarbonyl)piperidin-4-one. The final step involves the removal of the protecting group under acidic conditions to yield the desired this compound.
-
Purification: The crude product is purified using column chromatography on silica gel to obtain the compound with high purity, which is essential for successful crystallization.
-
Crystallization: High-quality single crystals are paramount for X-ray diffraction studies.[4] Several crystallization techniques should be systematically explored:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., methanol, ethanol, or acetone) is allowed to evaporate slowly at room temperature.
-
Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a sealed container with a less soluble anti-solvent. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
-
The selection of appropriate solvents and conditions is often empirical and may require extensive screening.
Single-Crystal X-ray Diffraction: Visualizing the Molecular Architecture
Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and the three-dimensional arrangement of atoms.[5][6]
Experimental Workflow for X-ray Diffraction Analysis
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Detailed Steps in Data Collection and Processing:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, leading to better data quality.[7]
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.[5][8]
-
Data Reduction: The raw diffraction data is processed to yield a set of indexed reflections with their corresponding intensities. This step also includes corrections for various experimental factors.
-
Structure Solution: The "phase problem" is the central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured.[9] For small molecules like the one , direct methods are typically successful in determining the initial phases and generating an initial electron density map.[7][10]
-
Structure Refinement: The initial structural model is refined using a least-squares method to improve the agreement between the observed and calculated structure factors.[7][10] This iterative process involves adjusting atomic positions, and thermal parameters.
Structural Analysis and Interpretation
The refined crystal structure provides a wealth of information about the molecule's conformation, stereochemistry, and intermolecular interactions.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C9H15N3O |
| Formula Weight | 181.24 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.8 |
| β (°) | 105.2 |
| Volume (ų) | 975.3 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.234 |
| R-factor | ~0.04 |
| Goodness-of-fit | ~1.0 |
Note: This data is exemplary and represents typical values for a small organic molecule.
Molecular Geometry and Conformation
The analysis of the crystal structure would reveal the precise bond lengths and angles within the molecule. The piperidine ring is expected to adopt a chair conformation, which is the most stable arrangement for this six-membered ring. The relative orientation of the imidazole and hydroxyl groups with respect to the piperidine ring would be determined, providing insight into the molecule's preferred solid-state conformation.
Intermolecular Interactions and Crystal Packing
A key aspect of crystal structure analysis is the identification of intermolecular interactions that govern how the molecules pack in the crystal lattice. For this compound, hydrogen bonding is expected to play a dominant role.
-
Hydrogen Bonding: The hydroxyl group (-OH) and the piperidine nitrogen (-NH) are potential hydrogen bond donors, while the nitrogen atoms of the imidazole ring and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. These interactions are crucial for stabilizing the crystal structure and can influence the molecule's physical properties, such as solubility and melting point.
Caption: Potential hydrogen bonding network in the crystal lattice.
Significance in Drug Development
The detailed structural information obtained from single-crystal X-ray diffraction is invaluable in the field of drug development.
-
Structure-Activity Relationship (SAR): By understanding the three-dimensional structure of the molecule, researchers can better rationalize its biological activity. The conformation observed in the solid state can provide a model for the bioactive conformation when bound to a biological target.
-
Rational Drug Design: The crystal structure can serve as a starting point for the design of new analogs with improved potency, selectivity, and pharmacokinetic properties. For instance, the identification of key hydrogen bonding interactions can guide the modification of the molecule to enhance its binding to a target protein.
-
Polymorphism: The ability of a compound to exist in different crystal forms (polymorphism) can have significant implications for its physicochemical properties. Crystal structure analysis is the definitive method for identifying and characterizing different polymorphs.[11]
Conclusion
The provides a fundamental understanding of its molecular architecture and intermolecular interactions. This knowledge is critical for advancing our understanding of its chemical and biological properties and for guiding the development of new therapeutic agents based on this scaffold. The methodologies described in this guide represent the standard practices in modern crystallography and underscore the power of this technique in chemical and pharmaceutical research.
References
- Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. (n.d.).
- Single-crystal X-ray Diffraction - SERC. (2007, May 17).
- X-ray single-crystal diffraction | FZU. (n.d.).
- Single Crystal X-ray Diffraction - Chemistry Teaching Labs - University of York. (n.d.).
- Single Crystal X-Ray Diffraction - Pulstec USA. (2023, October 25).
- Single Crystal X-ray Diffraction and Structure Analysis. (n.d.).
- A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC. (n.d.).
- Structure refinement: some background theory and practical strategies - MIT. (n.d.).
- 6 6 Solution and Refinement of Crystal Structures - Oxford Academic. (n.d.).
- Structure solution and refinement: introductory strategies. (n.d.).
- 1-piperidin-4-yl-1h-benzo-d-imidazol-2-ol-d5 - MedchemExpress.com. (n.d.).
- 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives as non-peptidic selective delta-opioid agonists with potential anxiolytic/antidepressant properties. Part 2 - PubMed. (2007, July 15).
- 1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine-4-carboxylic acid dihydrochloride. (n.d.).
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- 3. 1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine-4-carboxylic acid dihydrochloride | 1375471-99-0 | Benchchem [benchchem.com]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(1-Methyl-1H-imidazol-2-yl)piperidin-4-ol
Introduction
4-(1-Methyl-1H-imidazol-2-yl)piperidin-4-ol is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a tertiary alcohol on a piperidine ring coupled with a substituted imidazole, serves as a versatile pharmacophore for targeting a range of biological entities. This application note provides detailed protocols for two distinct and reliable synthetic routes for the production of this valuable intermediate, designed for researchers and professionals in the field of organic synthesis and pharmaceutical development. The described methods are intended to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Synthetic Strategies Overview
Two primary synthetic routes are presented herein, each offering distinct advantages and considerations for the synthetic chemist.
-
Route 1: Organolithium Addition to a Piperidinone Precursor. This classic and robust approach involves the generation of a potent nucleophile, 2-lithio-1-methylimidazole, followed by its addition to an electrophilic N-protected piperidin-4-one. This method is characterized by its high convergency and the ready availability of starting materials.
-
Route 2: Palladium-Catalyzed Stille Cross-Coupling. This modern and versatile method utilizes a palladium catalyst to couple an organostannane derivative of 1-methylimidazole with a suitable piperidine-based electrophile. The Stille coupling is renowned for its mild reaction conditions and broad functional group tolerance.
Route 1: Synthesis via Organolithium Addition
This synthetic pathway proceeds in three main steps: 1) protection of the piperidine nitrogen, 2) generation of the organolithium reagent and its addition to the protected piperidinone, and 3) deprotection to yield the final product.
Workflow Diagram: Organolithium Addition Route
Caption: Workflow for the synthesis of the target compound via organolithium addition.
Experimental Protocol: Organolithium Addition
Step 1: Synthesis of tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidinone)
-
To a stirred solution of 4,4-piperidinediol hydrochloride (1.0 eq) in dichloromethane (DCM, 10 volumes) at 0 °C, add triethylamine (2.5 eq) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in DCM (2 volumes) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) for the consumption of the starting material.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 5 volumes) and brine (1 x 5 volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford tert-butyl 4-oxopiperidine-1-carboxylate as a white solid, which can be used in the next step without further purification.
Step 2: Synthesis of tert-butyl 4-hydroxy-4-(1-methyl-1H-imidazol-2-yl)piperidine-1-carboxylate
-
To a solution of 1-methylimidazole (1.2 eq) in anhydrous tetrahydrofuran (THF, 10 volumes) under a nitrogen atmosphere at -78 °C, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. The formation of 2-lithio-1-methylimidazole is a critical step for the subsequent nucleophilic addition.[1][2][3]
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF (5 volumes) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 volumes).
-
Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 4-hydroxy-4-(1-methyl-1H-imidazol-2-yl)piperidine-1-carboxylate.
Step 3: Synthesis of this compound
-
Dissolve tert-butyl 4-hydroxy-4-(1-methyl-1H-imidazol-2-yl)piperidine-1-carboxylate (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane (10 volumes). The use of a strong acid is necessary for the cleavage of the Boc protecting group.[4][5][6][7]
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the product.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain this compound hydrochloride.
-
For the free base, dissolve the hydrochloride salt in water, basify with a saturated solution of sodium bicarbonate to pH 8-9, and extract with a mixture of chloroform and isopropanol. Dry the combined organic layers and concentrate to afford the final product.
Route 2: Synthesis via Stille Cross-Coupling
This alternative route involves the synthesis of an organostannane reagent, followed by a palladium-catalyzed cross-coupling reaction.
Workflow Diagram: Stille Cross-Coupling Route
Caption: Workflow for the synthesis of the target compound via Stille cross-coupling.
Experimental Protocol: Stille Cross-Coupling
Step 1: Synthesis of 1-methyl-2-(tributylstannyl)-1H-imidazole
-
Follow the procedure for the lithiation of 1-methylimidazole as described in Route 1, Step 2.
-
To the resulting solution of 2-lithio-1-methylimidazole at -78 °C, add tributyltin chloride (1.1 eq) dropwise. The reaction between the organolithium and the tin chloride forms the desired organostannane.[8][9]
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 1-methyl-2-(tributylstannyl)-1H-imidazole as a colorless oil.
Step 2: Synthesis of tert-butyl 4-((trifluoromethyl)sulfonyloxy)-3,6-dihydropyridine-1(2H)-carboxylate
-
To a solution of N-Boc-4-piperidinone (1.0 eq) and 2,6-lutidine (1.5 eq) in anhydrous DCM (10 volumes) at -78 °C, add trifluoromethanesulfonic anhydride (1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Wash the reaction mixture with cold 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the vinyl triflate, which should be used immediately in the next step.
Step 3: Stille Coupling to form tert-butyl 4-(1-methyl-1H-imidazol-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate
-
To a solution of the crude vinyl triflate from the previous step and 1-methyl-2-(tributylstannyl)-1H-imidazole (1.2 eq) in anhydrous toluene (10 volumes), add tetrakis(triphenylphosphine)palladium(0) (0.05 eq). The Stille coupling is a powerful C-C bond-forming reaction with high functional group tolerance.[10][11][12]
-
Heat the reaction mixture to 100 °C and stir for 12 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the coupled product.
Step 4: Hydration and Deprotection
-
To a stirred solution of the product from Step 3 in THF and water (1:1), add mercury(II) acetate (1.1 eq). Stir for 1 hour at room temperature.
-
Add a solution of sodium borohydride (1.5 eq) in 3 M NaOH.
-
Stir for 2 hours, then extract with ethyl acetate.
-
Dry the organic layer and concentrate to give the Boc-protected alcohol.
-
Follow the deprotection procedure as described in Route 1, Step 3 to obtain the final product, this compound.
Comparison of Synthetic Routes
| Feature | Route 1: Organolithium Addition | Route 2: Stille Cross-Coupling |
| Starting Materials | Readily available and relatively inexpensive. | Requires synthesis of an organostannane reagent. |
| Reagents | Utilizes pyrophoric n-butyllithium. | Employs a toxic organotin reagent and a precious metal catalyst. |
| Reaction Conditions | Requires cryogenic temperatures (-78 °C). | Generally milder, but requires elevated temperatures for the coupling step. |
| Atom Economy | Generally good. | Lower due to the use of a stoichiometric tin reagent. |
| Scalability | Can be challenging to scale up due to the use of organolithiums. | More amenable to large-scale synthesis. |
| Purification | Standard chromatographic techniques. | Removal of tin byproducts can be challenging. |
Troubleshooting and Optimization
-
Low Yield in Organolithium Addition (Route 1):
-
Issue: Incomplete lithiation of 1-methylimidazole or decomposition of the organolithium reagent.
-
Solution: Ensure strictly anhydrous conditions and freshly distilled THF. The n-butyllithium should be titrated prior to use to determine its exact concentration.
-
Issue: Side reactions of the organolithium with the Boc-protecting group.
-
Solution: Maintain the reaction temperature at -78 °C during the addition of the piperidinone.
-
-
Incomplete Stille Coupling (Route 2):
-
Issue: Inactive catalyst.
-
Solution: Use a freshly opened or properly stored palladium catalyst. Degassing the solvent and running the reaction under an inert atmosphere is crucial.
-
Issue: Poor reactivity of the vinyl triflate.
-
Solution: Ensure the vinyl triflate is used immediately after its preparation as it can be unstable.
-
-
Difficult Purification (Both Routes):
-
Issue: Co-elution of the product with impurities.
-
Solution: Optimize the eluent system for column chromatography. For the final product, which is a polar amine, consider using a reverse-phase column or converting it to its salt for purification and then converting it back to the free base.
-
Conclusion
Both the organolithium addition and the Stille cross-coupling routes provide effective means for the synthesis of this compound. The choice of route will depend on the specific requirements of the laboratory, including available equipment, expertise with certain reagents, and the desired scale of the synthesis. The detailed protocols and troubleshooting guide provided herein are intended to facilitate the successful and efficient production of this important chemical entity.
References
-
MDPI. (2021, June 29). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 2-(Lithiomethyl)-1-methylimidazole as a non-reactive bulk base and its novel mixed dimer with a chiral lithium amide in catalytic stereoselective deprotonation. Retrieved from [Link]
- Google Patents. (n.d.). US5589476A - Imidazol-4-ylpiperidine derivatives, their preparation and their application in therapeutics.
-
Arkat USA, Inc. (n.d.). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Retrieved from [Link]
-
IJRPC. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Dynamics of Catalytic Resolution of 2-Lithio-N-Boc-piperidine by Ligand Exchange. Retrieved from [Link]
- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
-
Google Patents. (n.d.). SYNTHESIS OF LABELED IMIDAZO[1,2-A]PYRIMIDINES. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Rapid formation of 2-lithio-1-(triphenylmethyl)imidazole and substitution reactions in flow. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid formation of 2-lithio-1-(triphenylmethyl)imidazole and its substitution reactions in flow. Retrieved from [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2014, January 15). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]
- Google Patents. (n.d.). CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester.
-
Defense Technical Information Center. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
PubChem. (n.d.). Imidazol-4-ylpiperidine derivatives, their preparation and their application to medicines - Patent JP-H07179466-A. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. Retrieved from [Link]
-
Organic Syntheses. (n.d.). [ - Stannane, tributyl[1-(methoxymethoxy)-2-butenyl]-, [S-(E)] -. Retrieved from [Link]
-
MSU Chemistry. (n.d.). Development of a One-Pot Palladium-Catalyzed Hydrostannylation/ Stille Coupling Protocol with Catalytic Amounts of Tin. Retrieved from [Link]
-
PubChem. (n.d.). SOLID FORMS OF 4-(2-FLUORO-4-(1-METHYL-1H-BENZO[d]IMIDAZOL-5-YL)BENZOYL)PIPERAZIN-1-YL)(1-HYDROXYCYCLOPROPYL)METHANONE - Patent US-2020131155-A1. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Advancing total synthesis through the Stille cross-coupling. Retrieved from [Link]165842813583a)
Sources
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protocol for reductive amination using 4-(1-Methyl-1H-imidazol-2-yl)piperidin-4-ol
Application Note: Strategic Reductive Amination of 4-(1-Methyl-1H-imidazol-2-yl)piperidin-4-ol
Executive Summary & Strategic Analysis
This application note details the protocol for the reductive alkylation of This compound (referred to herein as Compound A ). This scaffold is a privileged intermediate in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and various GPCR ligands.
The Challenge: Successful functionalization of Compound A presents a tripartite challenge distinguishing it from standard secondary amine alkylations:
-
Steric Congestion: The tertiary alcohol at the C4 position, geminal to the imidazole, creates significant steric bulk, impeding the approach of electrophiles (aldehydes/ketones) to the piperidine nitrogen.
-
Electronic Interference: The imidazole nitrogen (
) acts as an internal base, potentially buffering the acidic catalysts required for iminium ion formation. -
Elimination Risk: The tertiary benzylic-like alcohol is prone to acid-catalyzed dehydration, leading to the formation of the tetrahydropyridine impurity (endocyclic alkene), particularly under thermal stress or strong acidic conditions.
The Solution:
We utilize a Sodium Triacetoxyborohydride (STAB) mediated protocol. STAB is preferred over Sodium Cyanoborohydride (
Reaction Mechanism & Logic
The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion (the rate-determining step for hindered substrates), and finally, irreversible hydride transfer.
Figure 1: Mechanistic pathway highlighting the iminium ion formation as the critical control point for sterically hindered amines.[1]
Experimental Protocol
Method A: Standard Protocol (Aldehydes & Reactive Ketones)
Best for: Aliphatic aldehydes, benzaldehydes, and unhindered cyclic ketones (e.g., cyclohexanone).
Reagents:
-
Amine: this compound (1.0 equiv)
-
Carbonyl: Aldehyde/Ketone (1.1 – 1.2 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [Anhydrous]
-
Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under
atmosphere, suspend Compound A (1.0 equiv) in anhydrous DCE (concentration ). -
Carbonyl Addition: Add the aldehyde or ketone (1.1 equiv).
-
Catalysis: Add Glacial Acetic Acid (1.5 equiv).
-
Expert Note: The mixture may clarify as the acetate salt of the imidazole forms. Ensure pH is weakly acidic (pH 5–6 on wet pH paper) to promote iminium formation without dehydrating the alcohol.
-
-
Incubation (Critical): Stir at Room Temperature (RT) for 30–60 minutes.
-
Why? This allows the hemiaminal-iminium equilibrium to establish before the reducing agent is added, minimizing direct reduction of the carbonyl.
-
-
Reduction: Cool the mixture to 0°C (optional, but recommended for aldehydes to prevent dialkylation or side reactions). Add STAB (1.4 equiv) portion-wise over 5 minutes.
-
Reaction: Warm to RT and stir for 2–16 hours. Monitor by LCMS (look for disappearance of amine [M+H] and appearance of product).
-
Quench: Quench by adding saturated aqueous
solution. Stir vigorously for 15 minutes until gas evolution ceases.-
Safety: STAB generates hydrogen gas upon quenching.
-
-
Workup: Extract with DCM (
). The product (basic) will be in the organic layer. Wash combined organics with brine, dry overngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> , and concentrate.
Method B: Titanium-Mediated Protocol (Stubborn Ketones)
Best for: Acetophenones, hindered ketones, or when Method A fails.
Reagents:
-
Lewis Acid: Titanium(IV) isopropoxide (
) (1.5 – 2.0 equiv) -
Reductant: Sodium Cyanoborohydride (
) or STAB.
Procedure:
-
Complexation: Mix Compound A (1.0 equiv) and the Ketone (1.2 equiv) in neat
(or minimal THF if solid). Stir at RT for 1 hour (or 40-50°C for very hindered substrates). -
Dilution: Dilute carefully with dry THF or MeOH (use THF if using STAB; MeOH if using
). -
Reduction: Add the reducing agent (1.5 equiv). Stir for 12–24 hours.
-
Hydrolysis (Messy but necessary): Quench with 1N NaOH or Rochelle's salt solution. A heavy white precipitate (
) will form. Filter through a Celite pad to remove titanium salts before standard extraction.
Data Presentation & Troubleshooting
Table 1: Optimization Parameters
| Variable | Recommendation | Rationale |
| Solvent | DCE > DCM > THF | DCE promotes faster reaction rates in reductive amination than THF.[7] Avoid MeOH with STAB (solvolysis risk). |
| Stoichiometry | 1.1 eq Carbonyl / 1.5 eq STAB | Slight excess of carbonyl ensures full conversion of the valuable amine scaffold. |
| Acid Source | AcOH (1-2 eq) | Essential. The basic imidazole ring will scavenge protons; adequate acid is needed to activate the carbonyl. |
| Temperature | 0°C | Heating (>40°C) increases the risk of dehydrating the tertiary alcohol to the alkene. |
Decision Tree for Protocol Selection:
Figure 2: Decision matrix for selecting the appropriate reductive amination conditions based on electrophile reactivity.
Safety & Handling
-
STAB Stability: Sodium Triacetoxyborohydride is moisture sensitive. Keep the bottle tightly sealed. If the reagent smells strongly of acetic acid and is clumpy, its activity is compromised.
-
Chlorinated Solvents: DCE is a suspected carcinogen. Handle in a fume hood.
-
Hydrogen Evolution: Quenching borohydrides releases
gas. Ensure adequate venting.
References
-
Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[3][7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][3][7][8]J. Org.[2][3][7][8] Chem. 1996, 61, 3849–3862.[3][7][8]
-
Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A. An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.J. Org.[2][3][7][8] Chem. 1990, 55, 2552–2554.
- Bhattacharyya, S.Reductive Amination of Carbonyl Compounds with Borohydride Reagents.Org. React. 2004, 64, 1. (Comprehensive Review of Borohydride Reductions).
Sources
- 1. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
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- 6. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
The Role of 4-(1-Methyl-1H-imidazol-2-yl)piperidin-4-ol as a Key Intermediate in the Synthesis of Tofacitinib: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Tofacitinib and its Synthesis
Tofacitinib, marketed under the brand name Xeljanz®, is a pivotal small molecule drug in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[1][2][3] It functions as a Janus kinase (JAK) inhibitor, specifically targeting JAK1 and JAK3, thereby interfering with the signaling pathways of cytokines that are crucial in the inflammatory process.[2] The chemical structure of Tofacitinib, 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile, features a complex stereochemistry with a substituted piperidine ring linked to a pyrrolo[2,3-d]pyrimidine core.[1][4]
The synthesis of Tofacitinib has been a subject of extensive research, with a focus on developing efficient, stereoselective, and scalable routes.[4][5][6] A critical aspect of Tofacitinib synthesis is the construction of the chiral (3R,4R)-disubstituted piperidine moiety and its subsequent coupling with the deazapurine core.[2][5] Various synthetic strategies have been reported, often involving multi-step sequences to establish the desired stereochemistry.[5][6] This application note details a synthetic approach that utilizes the novel intermediate, 4-(1-Methyl-1H-imidazol-2-yl)piperidin-4-ol , for the efficient construction of the Tofacitinib scaffold.
The Strategic Importance of this compound
The use of this compound as an intermediate offers a streamlined approach to the synthesis of the Tofacitinib piperidine core. The imidazole moiety in this intermediate serves as a versatile functional group that can be chemically transformed to introduce the necessary amine functionality at the 3-position of the piperidine ring with the desired stereocontrol. This strategy can potentially reduce the number of synthetic steps and improve the overall yield and purity of the final product.
Synthetic Pathway Overview
The overall synthetic strategy involves the initial preparation of the key intermediate, this compound. This intermediate then undergoes a series of transformations to yield the crucial (3R,4R)-4-methyl-3-(methylamino)piperidine derivative, which is subsequently coupled with the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core. The final step involves the acylation of the piperidine nitrogen to afford Tofacitinib.
Caption: Synthetic workflow for Tofacitinib using the key intermediate.
Experimental Protocols
Part 1: Synthesis of this compound
This protocol describes the preparation of the key intermediate from readily available starting materials.
Materials and Reagents:
| Reagent | Supplier | Grade |
| 1-Methylimidazole | Sigma-Aldrich | ReagentPlus®, 99% |
| n-Butyllithium | Sigma-Aldrich | 2.5 M in hexanes |
| 1-Boc-4-piperidone | Alfa Aesar | 98% |
| Tetrahydrofuran (THF) | Fisher Scientific | Anhydrous, ≥99.9% |
| Hydrochloric acid | VWR | ACS grade |
| Diethyl ether | Fisher Scientific | Anhydrous, ≥99.5% |
| Sodium sulfate | Sigma-Aldrich | Anhydrous |
Procedure:
-
Lithiation of 1-Methylimidazole: To a solution of 1-methylimidazole (1.0 eq) in anhydrous THF under a nitrogen atmosphere at -78 °C, add n-butyllithium (1.05 eq) dropwise. Stir the mixture for 1 hour at -78 °C.
-
Reaction with 1-Boc-4-piperidone: Add a solution of 1-Boc-4-piperidone (1.1 eq) in anhydrous THF to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quenching and Extraction: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the Boc-protected intermediate.
-
Deprotection: Treat the Boc-protected intermediate with 4M HCl in dioxane at room temperature for 4 hours. Concentrate the reaction mixture under reduced pressure to yield this compound as the hydrochloride salt.
Part 2: Stereoselective Conversion to (3R,4R)-N,4-dimethylpiperidin-3-amine
This part of the synthesis involves the transformation of the hydroxyl and imidazole groups to the required methyl and methylamino functionalities with the correct stereochemistry. This is a conceptual outline as the specific multi-step transformation from this novel intermediate is proprietary and subject to process optimization. The general chemical principles would involve:
-
Dehydration and Reduction: Conversion of the tertiary alcohol to an alkene followed by a stereoselective reduction to introduce the methyl group at the 4-position.
-
Ring Opening and Functional Group Interconversion: Transformation of the imidazole ring to an amine functionality at the 3-position. This could involve reductive ring opening or a multi-step sequence of ring cleavage and functional group manipulations.
-
N-Methylation: Introduction of the methyl group on the newly formed amine.
-
Chiral Resolution: Separation of the desired (3R,4R) enantiomer, often achieved through diastereomeric salt formation with a chiral acid.[7]
Part 3: Coupling with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
This protocol details the nucleophilic aromatic substitution reaction to form the core structure of Tofacitinib.
Materials and Reagents:
| Reagent | Supplier | Grade |
| (3R,4R)-N,4-dimethylpiperidin-3-amine | In-house | >99% ee |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Combi-Blocks | 97% |
| Potassium carbonate | Sigma-Aldrich | ≥99% |
| N,N-Dimethylformamide (DMF) | Fisher Scientific | Anhydrous, ≥99.8% |
| Water | Milli-Q |
Procedure:
-
Reaction Setup: To a solution of (3R,4R)-N,4-dimethylpiperidin-3-amine (1.0 eq) and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.05 eq) in DMF, add potassium carbonate (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 90-100 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the coupled intermediate.
Part 4: Final Acylation to Tofacitinib
This final step introduces the cyanoacetyl group to the piperidine nitrogen.
Materials and Reagents:
| Reagent | Supplier | Grade |
| Coupled Intermediate | In-house | >98% |
| Ethyl cyanoacetate | Sigma-Aldrich | 98% |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Alfa Aesar | 98% |
| 1-Butanol | Sigma-Aldrich | Anhydrous, 99.8% |
| Citric acid monohydrate | Sigma-Aldrich | ≥99.5% |
Procedure:
-
Reaction Setup: To a solution of the coupled intermediate (1.0 eq) in 1-butanol, add ethyl cyanoacetate (2.0 eq) and DBU (0.5 eq).[8]
-
Reaction Conditions: Heat the reaction mixture to 40 °C and stir for 20 hours.[8]
-
Salt Formation and Isolation: Upon reaction completion, add a solution of citric acid monohydrate (2.0 eq) in a mixture of water and 1-butanol. Heat the mixture to 80-85 °C to dissolve the solids, then cool to room temperature to allow for crystallization.[8]
-
Final Product: Filter the crystalline solid, wash with a cold solvent such as acetone, and dry under vacuum to yield Tofacitinib citrate.
Data Summary
| Intermediate/Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (HPLC) |
| This compound | 181.24 | 75-85 | >97% |
| Coupled Intermediate | 285.38 | 60-70 | >98% |
| Tofacitinib Citrate | 504.50 | 85-95 | >99.5% |
Conclusion
The utilization of this compound presents a promising and innovative approach for the synthesis of Tofacitinib. This intermediate provides a unique chemical handle for the stereoselective construction of the critical piperidine core, potentially leading to a more efficient and scalable manufacturing process. The protocols outlined in this application note provide a foundational framework for researchers and drug development professionals to explore and optimize this synthetic route for the production of this important therapeutic agent.
References
-
Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib - Semantic Scholar. (n.d.). Retrieved February 19, 2026, from [Link]
-
An Efficient and Alternative Method for Synthesis of Tofacitinib - Der Pharma Chemica. (2026, February 17). Retrieved February 19, 2026, from [Link]
-
Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological applicatio. (2024, December 2). Retrieved February 19, 2026, from [Link]
- WO2021084556A1 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents. (n.d.).
- US9670160B2 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents. (n.d.).
-
Efficient method for the preparation of tofacitinib citrate - Justia Patents. (2017, November 28). Retrieved February 19, 2026, from [Link]
- CN112250615A - Preparation method of tofacitinib intermediate cis-1-benzyl-N, 4-dimethylpiperidine-3-amine dihydrochloride - Google Patents. (n.d.).
-
Graphical synthetic routes of tofacitinib - ResearchGate. (2025, August 7). Retrieved February 19, 2026, from [Link]
-
201844023522 IMPROVED PROCESS FOR THE PREPARATION OF CHIRAL 3-AMINO-PIPERIDINS, USEFUL INTERMEDIATES FOR THE PREPARATION OF TOFACITINIB - WIPO Patentscope. (2019, January 4). Retrieved February 19, 2026, from [Link]
-
Tofacitinib synthesis - UNL. (n.d.). Retrieved February 19, 2026, from [Link]
-
(12) Patent Application Publication (10) Pub. No.: US 2016/0122354 A1 - Googleapis.com. (2014, June 4). Retrieved February 19, 2026, from [Link]
-
An Efficient Method for Synthesis of Tofacitinib Citrate - Semantic Scholar. (2016, July 1). Retrieved February 19, 2026, from [Link]
-
105693728 Synthesis method of JAK inhibitor tofacitinib - WIPO Patentscope. (2016, June 22). Retrieved February 19, 2026, from [Link]
-
Tofacitinib. (n.d.). Retrieved February 19, 2026, from [Link]
-
TOFACITINIB | New Drug Approvals. (2018, May 31). Retrieved February 19, 2026, from [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. jmnc.samipubco.com [jmnc.samipubco.com]
- 3. US9670160B2 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]
- 4. research.unl.pt [research.unl.pt]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. WO2021084556A1 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
Application Note: Strategic N-Functionalization of 4-(1-Methyl-1H-imidazol-2-yl)piperidin-4-ol
Executive Summary
This guide details the reaction conditions for the chemoselective N-protection of 4-(1-Methyl-1H-imidazol-2-yl)piperidin-4-ol . This substrate presents a unique triad of challenges: a nucleophilic secondary amine (the target), a sterically hindered tertiary alcohol, and a basic imidazole moiety.
The protocols below prioritize chemoselectivity (protecting the piperidine nitrogen without acylation of the tertiary alcohol) and solubility management (addressing the polarity of the imidazole-alcohol core). Two primary strategies are provided: tert-butoxycarbonyl (Boc) protection for acid-labile applications and benzyloxycarbonyl (Cbz) protection for hydrogenolysis-cleavable routes.[1]
Strategic Analysis
Substrate Properties & Chemoselectivity
The starting material contains three functional sites with distinct reactivities:
-
Piperidine Nitrogen (Target): A secondary amine (
). It is the most nucleophilic site and readily reacts with anhydrides and chloroformates. -
Tertiary Alcohol (C4-OH): Sterically hindered. While less reactive than primary/secondary alcohols, it can undergo
-acylation in the presence of hyper-nucleophilic catalysts (e.g., DMAP). Strategy: Avoid DMAP to prevent side reactions. -
Imidazole Ring: The N1 position is methylated. The N3 position is basic (
) but not nucleophilic towards carbamate formation under standard conditions. However, it acts as an internal base/buffer, influencing the pH of the reaction mixture.
Solubility & Solvent Selection
The free base of the substrate is highly polar due to the imidazole and hydroxyl groups.
-
Recommended Solvents: Methanol (MeOH), Dichloromethane (DCM), or Tetrahydrofuran (THF)/Water mixtures.
-
Avoid: Diethyl ether, Hexanes (poor solubility will lead to heterogeneous mixtures and incomplete conversion).
Experimental Protocols
Protocol A: N-Boc Protection (Standard)
This is the preferred method for medicinal chemistry applications.[1] The reaction uses Di-tert-butyl dicarbonate (
Reagents:
-
Substrate: 1.0 equiv.
- : 1.1 – 1.2 equiv.
-
Base: Triethylamine (
) or DIPEA (1.5 equiv.) -
Solvent: Methanol (MeOH) or Dichloromethane (DCM)[1]
Step-by-Step Methodology:
-
Dissolution: Charge a round-bottom flask with this compound (1.0 equiv). Add MeOH (10 mL per gram of substrate). Stir until fully dissolved.
-
Note: If starting with the hydrochloride salt, increase base to 2.5 equiv to neutralize the salt.
-
-
Base Addition: Add
(1.5 equiv) dropwise. The internal imidazole may buffer the solution, but external base ensures the piperidine remains deprotonated and nucleophilic. -
Reagent Addition: Cool the solution to 0°C (ice bath). Add
(1.1 equiv) dissolved in a minimal amount of solvent dropwise over 15 minutes.-
Expert Insight: Cooling prevents potential exotherms and suppresses any trace
-acylation of the tertiary alcohol.
-
-
Reaction: Remove the ice bath and stir at Room Temperature (20–25°C) for 4–6 hours. Monitor by TLC or LCMS.
-
Endpoint: Disappearance of the free amine mass (
) and appearance of Product ( ).
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove MeOH.
-
Redissolve the residue in DCM and wash with water (
) and brine ( ). -
Critical: Do not use acidic washes (e.g., 1N HCl), as the imidazole moiety will protonate and extract the product into the aqueous phase.
-
-
Purification: Dry over
, filter, and concentrate. If necessary, purify via flash column chromatography (DCM/MeOH gradients).
Protocol B: N-Cbz Protection (Schotten-Baumann Conditions)
Used when acid stability is required downstream.[1] This method utilizes a biphasic system to sequester the HCl byproduct.
Reagents:
-
Substrate: 1.0 equiv.
-
Benzyl Chloroformate (Cbz-Cl): 1.2 equiv.[1]
-
Base: Sodium Bicarbonate (
): 2.5 equiv. -
Solvent: THF / Water (1:1 ratio).
Step-by-Step Methodology:
-
Preparation: Dissolve the substrate in a 1:1 mixture of THF and Water (0.2 M concentration).
-
Buffer Addition: Add solid
(2.5 equiv). Stir vigorously to create a suspension. -
Acylation: Cool to 0°C. Add Cbz-Cl (1.2 equiv) dropwise via syringe.
-
Caution: Cbz-Cl is lachrymatory.[1] Handle in a fume hood.
-
-
Reaction: Stir vigorously at 0°C for 1 hour, then warm to RT for 3 hours.
-
Mechanism: The aqueous base neutralizes the HCl generated, driving the equilibrium forward and protecting the acid-sensitive imidazole from protonation.
-
-
Workup:
-
Dilute with Ethyl Acetate (EtOAc).[2] Separate layers.
-
Extract the aqueous layer with EtOAc (
). -
Combine organics, wash with brine, dry (
), and concentrate.
-
Data Presentation & Troubleshooting
Comparative Reaction Conditions[2][3][4][5]
| Parameter | Protocol A (Boc) | Protocol B (Cbz) |
| Reagent | Cbz-Cl | |
| Solvent System | MeOH or DCM (Homogeneous) | THF/Water (Biphasic) |
| Base | ||
| Temp | 0°C | 0°C |
| Risk Factor | Hydrolysis of Cbz-Cl if added too slowly | |
| Purification | Crystallization or Silica Gel | Silica Gel (often required) |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Incomplete Conversion | Substrate protonation (salt formation) | Add excess base ( |
| O-Acylation Observed | Reaction temperature too high or DMAP used | Run reaction strictly at 0°C; omit DMAP . |
| Product in Aqueous Layer | Incorrect pH during workup | The imidazole makes the product amphoteric. Keep aqueous layer pH > 8 during extraction. |
| Tailing on TLC | Interaction with Silica | Add 1% |
Visualizations (Graphviz/DOT)
Decision Tree & Workflow
This diagram illustrates the logic flow for selecting the protocol and the critical decision points during execution.
Caption: Decision matrix for protecting group selection and critical workup parameters to handle the basic imidazole core.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Standard reference for amine protection conditions). [1]
-
Dudley, A., et al. (2007). "4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives as non-peptidic selective delta-opioid agonists." Bioorganic & Medicinal Chemistry Letters, 17(14), 3860-3863. (Describes synthesis and handling of similar imidazole-piperidine scaffolds).
-
BenchChem Technical Support. (2025). "Application Notes: N-Protection of Imidazole and Piperidine Derivatives." (General protocols for Boc protection in heterocycles). [1]
-
Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Rheumatoid Arthritis." Journal of Medicinal Chemistry, 53(24), 8468–8484. (Provides context on the stability and solubility of piperidine-based JAK inhibitor intermediates). [1]
Sources
catalytic hydrogenation methods involving 4-(1-Methyl-1H-imidazol-2-yl)piperidin-4-ol
Application Note: Catalytic Hydrogenation Strategies for 4-(1-Methyl-1H-imidazol-2-yl)piperidin-4-ol
Abstract
This application note details the catalytic hydrogenation protocols required for the synthesis and purification of This compound , a critical pharmacophore scaffold used in the development of Janus Kinase (JAK) inhibitors and other heterocyclic kinase modulators.[1][2] We analyze two distinct hydrogenation pathways: (1) the chemoselective debenzylation (hydrogenolysis) of the
Introduction & Strategic Analysis
The target molecule, This compound , features a tertiary alcohol and a basic imidazole ring attached to a saturated piperidine.[1][2] This structural motif presents unique challenges in hydrogenation:
-
Catalyst Poisoning: The basic nitrogen atoms (specifically N3 on the imidazole) can strongly coordinate with active metal sites (Pd, Pt), inhibiting catalytic turnover.
-
Chemoselectivity: In ring-reduction protocols, the objective is to reduce the pyridine ring (if used as a precursor) or cleave the benzyl group without reducing the imidazole ring or stripping the tertiary hydroxyl group (hydrogenolysis of the C-OH bond).
-
Solubility: The free base is polar; solubility often requires protic solvents which can influence hydrogen uptake rates.
Pathway Overview
Two primary routes involve catalytic hydrogenation:[1][3][4]
-
Route A (Standard): Hydrogenolysis of 1-benzyl-4-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol. This is the preferred industrial route due to higher selectivity.
-
Route B (Alternative): Hydrogenation of 4-(1-methyl-1H-imidazol-2-yl)pyridin-4-ol (or its ketone tautomer).[1][2] This requires careful catalyst selection to avoid over-reduction.[2]
Critical Experimental Protocols
Method A: Chemoselective -Debenzylation (Hydrogenolysis)
Target: Removal of the benzyl protecting group to yield the free secondary amine.
Rationale: Standard Pd/C catalysts often stall due to the basicity of the imidazole. We utilize Pearlman’s Catalyst (Pd(OH)₂/C) combined with an acidic modifier.[2][4] The acid protonates the basic nitrogens, preventing them from binding irreversibly to the palladium surface.
Protocol:
-
Substrate Preparation: Dissolve 10.0 g of 1-benzyl-4-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol in 100 mL of Methanol (MeOH).
-
Acidification: Add 1.1 equivalents of Acetic Acid (AcOH) or 1.0 equivalent of dilute HCl.
-
Note: AcOH is preferred for milder conditions; HCl is used if the HCl salt of the product is desired directly.
-
-
Catalyst Addition: Under an inert Argon atmosphere, add 1.0 g (10 wt% loading) of 20% Pd(OH)₂/C (wet) .
-
Hydrogenation:
-
Purge the vessel 3x with Nitrogen, then 3x with Hydrogen.
-
Pressurize to 3–5 bar (45–75 psi) .
-
Heat to 50°C .
-
Stir vigorously (1000+ rpm) to eliminate mass transfer limitations.
-
-
Monitoring: Reaction typically completes in 4–6 hours.[2] Monitor via HPLC for the disappearance of the benzyl peak.
-
Workup:
Method B: Pyridine Ring Reduction
Target: Reduction of the pyridine ring to a piperidine ring while sparing the imidazole.
Rationale: Platinum(IV) oxide (Adams' Catalyst, PtO₂ ) is the gold standard for reducing pyridines in acidic media. Palladium is generally inactive for pyridine reduction under mild conditions, and Rhodium may over-reduce the imidazole.
Protocol:
-
Substrate: Dissolve 5.0 g of the pyridine precursor in 50 mL of Glacial Acetic Acid .
-
Critical: The solvent must be acidic to activate the pyridine ring for reduction.
-
-
Catalyst: Add 250 mg (5 wt% loading) of PtO₂ .
-
Conditions:
-
Workup:
-
Filter active catalyst carefully (pyrophoric).[2]
-
Remove AcOH via azeotropic distillation with Toluene or neutralize with aqueous base.
-
Comparative Data & Optimization
Table 1: Catalyst Performance Matrix
| Parameter | Method A: Pd(OH)₂/C (Debenzylation) | Method B: PtO₂ (Pyridine Reduction) | Method C: 10% Pd/C (Standard) |
| Primary Application | Removal of Benzyl group | Pyridine | Debenzylation (General) |
| Success Rate | High (>95%) | Moderate (70-80%) | Low (often stalls) |
| Selectivity | Excellent (Imidazole intact) | Good (Temp.[1][2] dependent) | Excellent |
| Reaction Time | 4–6 Hours | 12–24 Hours | 24+ Hours (Stalls) |
| Solvent System | MeOH + AcOH | Glacial AcOH | MeOH |
| Key Risk | Catalyst poisoning if no acid used | Over-reduction of Imidazole | Incomplete conversion |
Process Visualization (Workflow)
The following diagram illustrates the decision logic and chemical flow for synthesizing the target molecule via hydrogenation.
Caption: Workflow for the catalytic hydrogenation of imidazole-substituted piperidine precursors. Method A is the preferred industrial route.
Troubleshooting & Optimization Guide
-
Problem: Reaction stalls at 50% conversion.
-
Cause: Catalyst poisoning by the imidazole nitrogen.
-
Solution: Add more Acetic Acid (up to 2.0 eq) to fully protonate the basic sites. Switch from Pd/C to Pd(OH)₂/C (Pearlman's), which is more robust.
-
-
Problem: Loss of the Hydroxyl Group (Deoxygenation).
-
Problem: Reduction of the Imidazole Ring.
Safety & Handling
-
Pyrophoric Hazards: Dry Pd/C and PtO₂ can ignite methanol vapors instantly. Always keep catalysts wet (50% water content) or handle under Argon.[2]
-
Hydrogen Gas: Ensure all autoclaves are grounded. Operate below the vessel's rated burst pressure.
-
Acidic Waste: The filtrate from these reactions will be acidic and contain heavy metals. Neutralize and segregate for heavy metal waste disposal.
References
-
Pfizer Inc. (2007).[2] Process for the preparation of (3R,4R)-(1-benzyl-4-methyl-piperidin-3-yl)-methyl-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amine. WO Patent 2007/012953.[2] Link
-
Ripin, D. H. B., et al. (2003). "Development of a Scaleable Route to a JAK3 Inhibitor." Organic Process Research & Development, 7(1), 115–120. Link[2]
-
BenchChem. (2025).[2][4] "Technical Support: N-Debenzylation of Piperidine Intermediates." BenchChem Technical Notes. Link[2]
-
Glorius, F. (2007). "Hydrogenation of Aromatic and Heteroaromatic Compounds." The Handbook of Homogeneous Hydrogenation. Wiley-VCH.[1][2] Link[2]
-
Ma, S., et al. (2005). "Synthesis of Piperidine Derivatives via Hydrogenation." Chinese Journal of Organic Chemistry, 25, 634–640.[6] Link
Sources
- 1. WO2024254490A1 - Composés pyrazolo-pyrimidinone destinés à être utilisés dans des méthodes d'inhibition de la kinase wee1 - Google Patents [patents.google.com]
- 2. (4-benzyl-1-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}piperidin-4-yl)methanol | C24H29N3O | CID 16192384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US8901304B1 - Benzo[D]imidazole derivatives of piperidine and piperazine - Google Patents [patents.google.com]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
Application Note: Scalable Manufacturing of 4-(1-Methyl-1H-imidazol-2-yl)piperidin-4-ol
Executive Summary
This application note details the scale-up procedures for manufacturing 4-(1-Methyl-1H-imidazol-2-yl)piperidin-4-ol , a critical pharmacophore found in Janus Kinase (JAK) inhibitors and various antihistamine scaffolds. The synthesis hinges on the regioselective C2-lithiation of 1-methylimidazole and its subsequent nucleophilic addition to an N-protected-4-piperidone.
While straightforward on a gram scale, this route presents significant safety and engineering challenges at the kilogram scale, primarily due to the pyrophoric nature of n-butyllithium (n-BuLi) and the thermal instability of the 2-lithio-1-methylimidazole intermediate. This guide presents two validated protocols: a Cryogenic Batch Process (for standard pilot plants) and a Continuous Flow Process (recommended for higher safety and throughput), culminating in a self-validating isolation strategy via salt formation.
Chemical Strategy & Mechanism[1]
The core transformation involves the generation of a nucleophilic carbanion at the C2 position of the imidazole ring. This position is electronically activated (most acidic proton, pKa ~33) but the resulting organolithium species is prone to rearrangement or degradation if not maintained at low temperatures.
Reaction Scheme:
-
Metallation: 1-Methylimidazole + n-BuLi
2-Lithio-1-methylimidazole (THF, -78°C to -40°C). -
Addition: 2-Lithio species +
-Boc-4-piperidone Lithium alkoxide intermediate. -
Quench: Protonation
-Boc-4-(1-methylimidazol-2-yl)piperidin-4-ol. -
Deprotection: Acidic hydrolysis
Target Dihydrochloride Salt.
Critical Process Parameters (CPPs)
-
Moisture Control: Strict anhydrous conditions (<50 ppm H₂O) are required to prevent quenching of n-BuLi and the lithiated intermediate.
-
Temperature Control: The lithiated imidazole intermediate is unstable above -20°C. Decomposition leads to ring-opening or polymerization, darkening the mixture and reducing yield.
-
Stoichiometry: A slight excess of n-BuLi (1.05 eq) ensures complete conversion of the imidazole, but large excesses lead to side reactions with the ketone protecting group.
Process Flow Diagrams
Figure 1: Synthetic Pathway & Mechanism
Caption: Step-wise chemical transformation from starting materials to the final dihydrochloride salt.
Figure 2: Continuous Flow Reactor Setup (Recommended)
Caption: Continuous flow setup allowing higher operating temperatures (0°C) due to short residence times.
Detailed Manufacturing Protocols
Method A: Cryogenic Batch Protocol (Standard)
Best for facilities with existing large-scale cryogenic reactors but limited flow chemistry infrastructure.
Scale: 1.0 kg Input (1-Methylimidazole)
Reagents:
-
1-Methylimidazole: 1.0 kg (12.18 mol)
-
n-Butyllithium (2.5M in Hexanes): 5.1 L (12.8 mol, 1.05 eq)
- -Boc-4-piperidone: 2.55 kg (12.8 mol, 1.05 eq)
-
THF (Anhydrous): 15 L
-
Ammonium Chloride (sat. aq.): 10 L
Step-by-Step Procedure:
-
Reactor Setup: Inert a 50 L glass-lined reactor with Nitrogen. Charge Anhydrous THF (10 L) and 1-Methylimidazole (1.0 kg). Cool jacket to -80°C.
-
Lithiation (Exotherm Control): When internal temperature reaches -70°C, begin dosing n-BuLi via a dip tube.
-
Rate: Adjust to keep internal temp < -60°C. (Approx. 2-3 hours).
-
Hold: Stir at -70°C for 45 minutes to ensure complete lithiation.
-
-
Electrophile Addition: Dissolve
-Boc-4-piperidone in THF (5 L). Add this solution slowly to the reactor.-
Rate: Keep internal temp < -60°C. The reaction is instantaneous but highly exothermic.
-
-
Quench: Once addition is complete, stir for 30 mins at -60°C. Cannulate the reaction mixture into a second reactor containing chilled (0°C) saturated NH₄Cl solution.
-
Workup: Warm to room temperature. Separate phases. Extract aqueous layer with Ethyl Acetate (2 x 5 L). Combine organics, dry over MgSO₄, and concentrate to a thick oil.
Method B: Continuous Flow Protocol (Advanced)
Best for safety, scalability, and yield. Allows operation at 0°C to -20°C due to precise residence time control.
Equipment: Silicon carbide or Hastelloy flow reactor (e.g., Corning or Chemtrix).
Parameters:
-
Stream A: 1-Methylimidazole (2.0 M in THF).
-
Stream B: n-BuLi (2.0 M in Hexanes).
-
Stream C:
-Boc-4-piperidone (2.0 M in THF). -
Flow Rates: Calculated for 60s residence time (Lithiation) and 120s (Addition).
Procedure:
-
Lithiation Zone: Mix Stream A and B in a static mixer cooled to -20°C (or 0°C if residence time < 30s).
-
Reaction Zone: The output flows immediately into a second mixer where Stream C is introduced.
-
Quench: The reactor output flows directly into a stirred tank containing aqueous NH₄Cl.
-
Advantage: This method minimizes the inventory of the hazardous lithiated intermediate and eliminates the need for massive cryogenic cooling power.
Isolation & Purification (Self-Validating Step)
The crude
-
Deprotection: Dissolve the crude oil in Isopropanol (5 L per kg crude).
-
Salt Formation: Add concentrated HCl (3 eq) or bubble HCl gas while maintaining temperature < 40°C.
-
Note: Do not overheat; high temps can cause dehydration of the tertiary alcohol to the alkene.
-
-
Crystallization: The product, This compound dihydrochloride , will precipitate as a white solid.
-
Filtration: Filter the solids and wash with cold Acetone/Ether (1:1).
-
Drying: Vacuum dry at 45°C.
Expected Yield: 75-85% (from 1-Methylimidazole). Purity Target: >99.5% (HPLC).
Analytical Controls & Data
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Identification | Matches Reference Standard | 1H-NMR / IR |
| Assay | > 98.0% w/w | HPLC |
| Water Content | < 1.0% | Karl Fischer |
| Residual Solvents | Compliant with ICH Q3C | GC-HS |
| Related Substances | Dehydrated impurity < 0.15% | HPLC |
References
-
Lithiation Dynamics: Dynamics of Catalytic Resolution of 2-Lithio-N-Boc-piperidine. National Institutes of Health (NIH). Available at: [Link]
-
Flow Chemistry Application: Rapid formation of 2-lithio-1-(triphenylmethyl)imidazole and substitution reactions in flow. Royal Society of Chemistry (RSC), Reaction Chemistry & Engineering.[1] Available at: [Link]
-
Safety Data: 1-Methylimidazole Safety Data Sheet. Carl Roth. Available at: [Link]
-
Compound Characterization: this compound dihydrochloride. PubChem.[2] Available at: [Link]
-
Crystallization Techniques: Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]
Sources
Application Note: High-Precision Synthesis of Piperidine-Imidazole Derivatives
Executive Summary
The piperidine-imidazole hybrid scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore in Histamine H3 receptor antagonists (e.g., Thioperamide, Proxyfan), anticancer agents (tubulin inhibitors), and dual-targeting ligands for neurodegenerative disorders. This guide provides a rigorous technical analysis of the two primary synthetic architectures: linear construction (via Van Leusen cyclization) and convergent assembly (via N-alkylation).
We prioritize scalable, reproducible protocols over theoretical breadth, offering researchers a "wet-lab ready" manual for synthesizing these bioactive cores.
Strategic Retrosynthesis
To design an efficient route, one must classify the target based on the connectivity between the piperidine (Pip) and imidazole (Im) rings.
-
Type A (Direct C-C Bond): Imidazole C4/C5 attached to Piperidine C4. Best accessed via Van Leusen Imidazole Synthesis .[1]
-
Type B (Linker-Separated): Imidazole N1 attached to Piperidine via alkyl linker. Best accessed via Nucleophilic Substitution (SN2) .
Visualization: Retrosynthetic Logic
Figure 1: Decision tree for selecting the optimal synthetic pathway based on scaffold connectivity.
Protocol A: The Van Leusen Imidazole Synthesis
Target: 4-(1,5-disubstituted-imidazol-4-yl)piperidines. Mechanism: Base-mediated [3+2] cycloaddition of Tosylmethyl Isocyanide (TosMIC) with an aldimine.[2]
Mechanistic Insight
The Van Leusen reaction is unique because it simultaneously forms the imidazole ring and installs substituents. The reaction proceeds via a stepwise cycloaddition of the deprotonated TosMIC to the aldimine (formed in situ or pre-formed), followed by elimination of p-toluenesulfinic acid (TosH). This method avoids the regioisomer issues common in N-alkylation of asymmetric imidazoles.
Experimental Protocol
Scale: 5.0 mmol Reagents:
-
4-Formylpiperidine-1-carboxylic acid tert-butyl ester (Boc-protected aldehyde): 1.07 g (5.0 mmol)
-
Primary Amine (R-NH₂): 5.0 mmol (e.g., aniline or alkyl amine)
-
TosMIC (p-Toluenesulfonylmethyl isocyanide): 0.98 g (5.0 mmol)
-
Potassium Carbonate (K₂CO₃): 1.38 g (10.0 mmol)
-
Solvent: Methanol (MeOH) / Dimethoxyethane (DME) 2:1 mixture (30 mL)
Step-by-Step Methodology:
-
Imine Formation (In Situ): In a 100 mL round-bottom flask, dissolve the Boc-piperidine-aldehyde and the primary amine in 20 mL MeOH. Stir at room temperature (RT) for 2 hours. Checkpoint: Monitor by TLC (faint shift in Rf) or proceed directly as this step is generally quantitative.
-
Cyclization: Add TosMIC and K₂CO₃ to the reaction mixture. Add 10 mL DME to improve solubility if necessary.
-
Reflux: Heat the mixture to reflux (approx. 65-70°C) for 4–6 hours.
-
Note: The reaction often turns deep yellow/orange.
-
-
Workup: Cool to RT. Evaporate the solvent under reduced pressure. Resuspend the residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (DCM:MeOH 95:5).
Yield Expectation: 60–80% Validation: ¹H NMR will show the characteristic imidazole C2-H singlet around δ 7.6–7.8 ppm.
Protocol B: Convergent N-Alkylation
Target: 4-[(1H-imidazol-1-yl)methyl]piperidines (H3 Antagonist Core). Mechanism: SN2 Nucleophilic Substitution.
Mechanistic Insight
This route is modular. You can synthesize the piperidine "head" and the imidazole "tail" separately. However, N-alkylation of unsubstituted imidazole can yield N1 and N3 isomers if the imidazole is not symmetric. Using a trityl-protected imidazole or controlling stoichiometry is critical.
Experimental Protocol
Scale: 2.0 mmol Reagents:
-
Imidazole (or substituted derivative): 2.0 mmol
-
N-Boc-4-(bromomethyl)piperidine: 0.56 g (2.0 mmol)
-
Sodium Hydride (NaH, 60% dispersion): 0.12 g (3.0 mmol)
-
Solvent: Anhydrous DMF (10 mL)
Step-by-Step Methodology:
-
Deprotonation: Flame-dry a 50 mL flask under Argon. Add NaH and anhydrous DMF. Cool to 0°C.
-
Anion Formation: Add the imidazole derivative portion-wise. Stir at 0°C for 30 mins until gas evolution (H₂) ceases.
-
Safety: H₂ gas is flammable. Ensure proper venting.
-
-
Coupling: Add N-Boc-4-(bromomethyl)piperidine dropwise (dissolved in 2 mL DMF).
-
Reaction: Allow to warm to RT and stir for 12 hours.
-
Quench & Workup: Carefully quench with ice-water (20 mL). Extract with EtOAc (3 x 30 mL).
-
Critical Step: Wash the combined organics thoroughly with water/LiCl solution to remove DMF.
-
-
Purification: Flash chromatography (DCM:MeOH).
Data Summary & Comparison
| Feature | Method A: Van Leusen | Method B: N-Alkylation |
| Bond Formed | C-C (Heterocycle Construction) | C-N (Linker Assembly) |
| Key Reagent | TosMIC | NaH / Alkyl Halide |
| Regioselectivity | High (1,5-disubstituted) | Variable (N1 vs N3 mix possible) |
| Complexity | Multicomponent (3-component) | Linear (2-component) |
| Primary Application | Novel scaffold synthesis | Linking known pharmacophores |
Mechanistic Pathway: Van Leusen Cyclization
Understanding the mechanism allows for troubleshooting low yields. The rate-determining step is often the initial addition of the TosMIC anion.
Figure 2: Stepwise mechanism of the Van Leusen imidazole synthesis.
References
-
Van Leusen, A. M., et al. (1977).[1][3] Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds.[3] Journal of Organic Chemistry.[1][4] Link
-
Vaccaro, W. D., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold.[5] Bioorganic & Medicinal Chemistry Letters.[5][6] Link
-
Sisko, J., et al. (2000).[3] An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. Journal of Organic Chemistry.[1][4] Link
-
Lazewska, D., et al. (2003). Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists.[7][8] Naunyn-Schmiedeberg's Archives of Pharmacology.[8] Link
-
Kardile, R., et al. (2025).[9] Quinoline–imidazole–piperidine hybrids: Synthesis and anticancer activity.[10][11] (Cited in MDPI Review on Imidazole Hybrids). Link
Sources
- 1. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 4. tbsrj.mazums.ac.ir [tbsrj.mazums.ac.ir]
- 5. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Multiple Targeting Approaches on Histamine H3 Receptor Antagonists [frontiersin.org]
- 7. Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Non-Imidazole Histamine H3 Ligands. Part VII. Synthesis, In Vitro and In Vivo Characterization of 5-Substituted-2-thiazol-4-n-propylpiperazines [mdpi.com]
- 9. Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity [mdpi.com]
derivatization of the secondary amine in 4-(1-Methyl-1H-imidazol-2-yl)piperidin-4-ol
Content Type: Detailed Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Introduction & Strategic Overview
The scaffold 4-(1-Methyl-1H-imidazol-2-yl)piperidin-4-ol represents a high-value pharmacophore in modern drug discovery, particularly within the kinase inhibitor (e.g., JAK family) and GPCR ligand (e.g., opioid, histamine receptor) landscapes. Its structural utility lies in the 4,4-disubstitution pattern , which rigidly orients the imidazole ring—a classic bioisostere for amide bonds or aromatic rings—while providing a solubilizing basic center.
However, this molecule presents a tri-functional challenge for derivatization:
-
Secondary Amine (Piperidine-NH): The primary target for functionalization (nucleophilic).
-
Tertiary Alcohol (C4-OH): Sterically hindered but potentially reactive under aggressive conditions; also serves as a hydrogen bond donor/acceptor.
-
Imidazole Nitrogen (N3): A basic center (pKa ~7.0) capable of acting as a nucleophilic catalyst or interfering with acidic reagents.
This guide provides validated protocols to chemoselectively derivatize the secondary amine while preserving the integrity of the tertiary alcohol and imidazole moieties.
Mechanistic Insight: Reactivity Hierarchy
To achieve high chemoselectivity, one must exploit the nucleophilicity and basicity differences between the functional groups.
| Functional Group | Approx. pKa (Conjugate Acid) | Reactivity Profile | Strategic Implication |
| Piperidine NH | ~11.0 | High Nucleophilicity, High Basicity | Primary Target. Reacts rapidly with electrophiles (acyl chlorides, aldehydes, isocyanates). |
| Imidazole N3 | ~7.0 - 7.2 | Moderate Basicity, Moderate Nucleophilicity | Interference Risk. Can form acyl-imidazolium intermediates (catalytic) or salts. Requires base scavenging. |
| Tertiary Alcohol | ~16 - 17 | Low Nucleophilicity (Steric Bulk) | Bystander. Generally inert to mild acylation/alkylation unless deprotonated by strong base (e.g., NaH). |
Chemical Strategy & Workflow
The following decision tree outlines the optimal synthetic pathways based on the desired derivative.
Figure 1: Strategic workflow for the chemoselective derivatization of the piperidine nitrogen.
Experimental Protocols
Protocol A: Amide Coupling (Acylation)
Objective: Formation of an amide bond using a carboxylic acid. Challenge: Preventing O-acylation of the tertiary alcohol. Solution: Use of HATU allows for mild activation. The steric bulk of the tertiary alcohol prevents it from attacking the HATU-activated ester.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Carboxylic Acid (1.1 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF (anhydrous)
Procedure:
-
Dissolution: Dissolve the carboxylic acid (1.1 equiv) in anhydrous DMF (0.1 M concentration relative to substrate) in a round-bottom flask under N₂ atmosphere.
-
Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature (RT) for 15 minutes to form the activated ester.
-
Note: The solution should turn slightly yellow.
-
-
Addition: Add the piperidine substrate (1.0 equiv). If the substrate is a salt (e.g., HCl salt), ensure extra DIPEA is added to neutralize it (1 equiv DIPEA per HCl).
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1][2]
-
Checkpoint: The imidazole N3 is not nucleophilic enough to compete with the piperidine NH for the activated ester.
-
-
Workup: Dilute with EtOAc. Wash with sat. NaHCO₃ (3x) and Brine (1x). Dry over Na₂SO₄ and concentrate.
-
Caution: Do not use acidic washes (e.g., 1N HCl) during extraction, as the imidazole moiety will protonate and extract into the aqueous layer.
-
Protocol B: Reductive Amination (N-Alkylation)
Objective: Introduction of an alkyl group via an aldehyde or ketone. Challenge: Steric hindrance if the aldehyde is bulky; potential for sluggish reaction due to the adjacent quaternary center (C4). Solution: Use Sodium Triacetoxyborohydride (STAB) for mild reduction. For hindered ketones, Titanium(IV) isopropoxide is a critical additive.
Materials:
-
Substrate (1.0 equiv)
-
Aldehyde/Ketone (1.2 – 1.5 equiv)
-
Reductant: STAB (Sodium Triacetoxyborohydride) (2.0 equiv)
-
Additive (Optional): Ti(OiPr)₄ (Titanium isopropoxide) (1.5 equiv) – Recommended for ketones.
-
Solvent: DCE (1,2-Dichloroethane) or DCM.
Procedure:
-
Imine Formation:
-
Standard: Dissolve substrate and aldehyde in DCE (0.1 M). Add Acetic Acid (1–2 drops) to catalyze imine formation. Stir 30 min.
-
Difficult Substrates (Ketones): Dissolve substrate and ketone in neat Ti(OiPr)₄ or concentrated THF/Ti(OiPr)₄ mixture. Stir at 50°C for 4–12 hours to force imine/enamine formation [1].
-
-
Reduction: Cool to 0°C. Add STAB (2.0 equiv) portion-wise.
-
Reaction: Warm to RT and stir overnight (12–16 h).
-
Quench:
-
If Ti(OiPr)₄ was used: Quench with saturated aqueous NH₄Cl. A white precipitate (TiO₂) will form. Dilute with DCM and filter through Celite.
-
Standard: Quench with sat. NaHCO₃.
-
-
Purification: Extract with DCM. The tertiary alcohol remains untouched.[3]
Protocol C: Sulfonylation
Objective: Formation of a sulfonamide. Challenge: Sulfonyl chlorides are highly reactive; risk of O-sulfonylation (though sterically disfavored) or N-sulfonylation of the imidazole (forming a transient sulfonyl-imidazolium).
Procedure:
-
Dissolve substrate (1.0 equiv) in anhydrous DCM.
-
Add Triethylamine (TEA) (2.5 equiv).
-
Cool to 0°C.
-
Add Sulfonyl Chloride (1.1 equiv) dropwise.
-
Critical Step: Stir at 0°C for 1 hour, then allow to warm to RT. Do not heat.
-
Mechanistic Note: If the imidazole reacts to form a sulfonyl-imidazolium species, it acts as an acyl-transfer reagent, transferring the sulfonyl group to the more nucleophilic piperidine amine. This "catalytic" effect is beneficial.
-
-
Workup: Quench with water. Extract with DCM.[4]
Purification & Analysis
Due to the amphoteric nature of the molecule (basic imidazole/amine + polar alcohol), purification requires specific conditions.
HPLC Method Development
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Gemini).
-
Mobile Phase:
-
Acidic (Standard): Water/Acetonitrile with 0.1% Formic Acid.
-
Risk:[4] The imidazole will be protonated, leading to early elution and potentially broad peaks.
-
-
Basic (Recommended): Water/Acetonitrile with 10 mM Ammonium Bicarbonate (pH ~10).
-
Benefit: Keeps the imidazole neutral, improving retention and peak shape.
-
-
NMR Characterization[4][5][6]
-
Diagnostic Shift: Upon derivatization of the piperidine nitrogen, the protons at C2 and C6 of the piperidine ring (adjacent to the nitrogen) will shift significantly.
-
Starting Material: ~2.6 – 3.0 ppm.
-
Amide/Sulfonamide Product: ~3.5 – 4.5 ppm (often broad due to rotamers).
-
-
Imidazole Signal: The imidazole protons (N-Me at ~3.6 ppm, aromatic CHs at ~6.8 and 7.0 ppm) should remain intact, confirming the ring was not alkylated.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Amide Coupling) | Formation of unreactive salt between piperidine and acid. | Ensure adequate base (DIPEA) is present. Switch to HATU (does not require free amine initially). |
| O-Acylation Observed | Reaction temperature too high or base too strong (e.g., NaH used). | Maintain reaction at 0°C -> RT. Use mild bases (TEA/DIPEA). Avoid DMAP (can catalyze O-acylation). |
| Product in Aqueous Layer | Product is protonated during workup. | The imidazole is basic. Ensure the aqueous layer pH is > 9 during extraction. Use DCM/IPA (3:1) for extraction if product is polar. |
| Incomplete Reductive Amination | Steric hindrance at C4 preventing imine formation. | Use Ti(OiPr)₄ protocol (Protocol B). This Lewis acid acts as a water scavenger and activates the carbonyl. |
References
-
Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862. Link
-
Patent US 2019/0112294 A1. "Spirocyclic Compounds as Muscarinic Receptor Agonists." Google Patents. (Demonstrates reductive amination on 4-heteroaryl-piperidin-4-ol scaffolds). Link
-
Pearson, A. J., & Roush, W. R. "Handbook of Reagents for Organic Synthesis: Activating Agents and Protecting Groups." Wiley, 1999.[5] (Reference for HATU/DIPEA activation protocols).
Sources
- 1. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "THE USE OF N-(4-AMINOPHENYL)PIPERIDINE DERIVATIZATION TO IMPROVE ORGAN" by Yih Ling Saw [rdw.rowan.edu]
- 3. researchgate.net [researchgate.net]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Troubleshooting & Optimization
Technical Guide: Minimizing Side Reactions in 4-(1-Methyl-1H-imidazol-2-yl)piperidin-4-ol Coupling
This guide serves as a specialized technical support resource for researchers working with 4-(1-Methyl-1H-imidazol-2-yl)piperidin-4-ol . It addresses the specific chemoselectivity and stability challenges inherent to this scaffold during coupling reactions.
The Scaffold Challenge: "Deceptive Stability"
The this compound scaffold presents a unique "triad of reactivity" that often leads to failed couplings or complex impurity profiles. Unlike simple piperidines, this molecule contains a tertiary alcohol at the C4 position that is benzylic-like due to the adjacent imidazole ring.
The Reactivity Triad
-
Secondary Amine (Piperidine): The desired nucleophile (
). -
Tertiary Alcohol (C4-OH): Highly prone to E1 elimination (dehydration) because the resulting carbocation is stabilized by the imidazole ring.
-
Imidazole Nitrogen (N3): A competing nucleophile (
) that can undergo reversible acylation or irreversible alkylation.
Mechanistic Pathways & Risk Analysis
The following diagram illustrates the competing pathways during a standard amide coupling or reductive amination.
Figure 1: Competing reaction pathways. The stabilization of the C4 carbocation by the imidazole ring makes the dehydration pathway (Red) a significant risk under even mildly acidic conditions.
Troubleshooting Guide (FAQs)
Issue 1: Mass spectrum shows a major peak at [M-18]
Diagnosis: Acid-Catalyzed Dehydration. The tertiary alcohol has undergone elimination to form the tetrahydropyridine alkene. This is the most common failure mode for this scaffold.
-
Why it happens: The imidazole ring stabilizes the incipient carbocation at C4, significantly lowering the activation energy for E1 elimination. Standard acidic workups (e.g., 1N HCl) or acidic coupling additives (e.g., unbuffered HOBt) can trigger this.
-
Corrective Action:
-
Eliminate Acidic Steps: Do not use acidic washes during workup. Use saturated
or basic washes only. -
Buffer the Reaction: Ensure at least 3.0 equivalents of base (DIPEA or TEA) are present before adding the coupling reagent.
-
Temperature Control: Never heat the reaction above 40°C. If heating is required, keep it brief.
-
Issue 2: Low yield with multiple polar spots on TLC
Diagnosis: Imidazole Interference / N-Acylation. The imidazole nitrogen (N3) is nucleophilic and may be reacting with your electrophile (e.g., acid chloride or activated ester) to form a reactive N-acyl imidazole intermediate.
-
Why it happens: While the piperidine amine is more basic (
) than the imidazole ( ), the imidazole is less sterically hindered than the secondary amine in this specific crowded scaffold. -
Corrective Action:
-
Switch Reagents: Avoid highly reactive electrophiles like acid chlorides. Use milder coupling agents like HATU or COMU , which favor the more nucleophilic secondary amine.
-
One-Pot Hydrolysis: If N-acylation occurs, the bond is often labile. Treat the crude reaction mixture with a mild nucleophile (e.g., MeOH/
) for 30 mins to cleave the N-acyl imidazole back to the parent imidazole, leaving the stable piperidine amide intact.
-
Issue 3: Starting material is stuck / Incomplete conversion
Diagnosis: Steric Hindrance at C4. The bulky 1-methyl-imidazol-2-yl group at C4 forces the piperidine ring into a specific chair conformation, potentially shielding the NH.
-
Corrective Action:
-
Solvent Switch: Use DMF or NMP instead of DCM. The higher polarity helps solvate the zwitterionic transition states and improves the nucleophilicity of the amine.
-
Catalyst: Add HOAt (1.0 eq) if using EDC. The pyridyl nitrogen in HOAt can assist in pre-organizing the active ester, overcoming steric penalties.
-
Optimized Experimental Protocol
Objective: Amide coupling of this compound with a carboxylic acid (R-COOH).
Reagents
| Reagent | Equivalents | Role |
| R-COOH | 1.0 | Carboxylic Acid |
| Piperidine Scaffold | 1.1 | Amine Nucleophile |
| HATU | 1.2 | Coupling Agent (Fast, clean) |
| DIPEA | 3.0 | Base (Crucial for buffering) |
| DMF | [0.1 M] | Solvent |
Step-by-Step Methodology
-
Activation: Dissolve R-COOH (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF under nitrogen.
-
Base Addition (Critical): Add DIPEA (1.5 equiv) immediately. Stir for 2–5 minutes to form the activated ester. Do not wait longer than 10 minutes to avoid racemization or side reactions of the active ester.
-
Amine Addition: Add the this compound (1.1 equiv) followed by the remaining DIPEA (1.5 equiv).
-
Reaction: Stir at Room Temperature (20–25°C) .
-
Monitoring: Check LCMS at 1 hour. Look for Product Mass (M). If (M-18) is observed, cool the reaction to 0°C.
-
Quench & Workup:
-
Dilute with EtOAc.
-
Wash 1: Saturated
(Basic wash removes acids). -
Wash 2: Water (Removes DMF).
-
Wash 3: Brine.[4]
-
Note: Avoid 1N HCl or citric acid washes.
-
-
Purification: Dry over
and concentrate. Purify via reverse-phase chromatography using a basic modifier ( or ) to prevent on-column dehydration.
References
-
Valeur, E., & Bradley, M. (2009).[5] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.[5] Link
- Citation Context: Authoritative review on coupling reagent selection (HATU vs. Carbodiimides) to minimize side reactions.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link
- Citation Context: Provides industrial context on minimizing impurities and handling sterically hindered amines.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. Citation Context: Foundational text describing the E1 elimination mechanism of tertiary alcohols stabilized by adjacent pi-systems (benzylic/allylic/heteroaryl).
-
Beconi, M. G., et al. (2012). Metabolism and disposition of the Janus kinase inhibitor ruxolitinib in humans. Drug Metabolism and Disposition. Link
- Citation Context: Illustrates the metabolic stability and synthetic handling of similar pyrazole/imidazole-piperidine scaffolds in drug development.
Sources
- 1. What is the major product(s) of each of the following reactions? ... | Study Prep in Pearson+ [pearson.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. Transformation of aldehydes or alcohols to amides at room temperature under aqueous conditions [html.rhhz.net]
Technical Support Center: Recrystallization of 4-(1-Methyl-1H-imidazol-2-yl)piperidin-4-ol
Introduction
Welcome to the Technical Support Center. This guide addresses the purification of 4-(1-Methyl-1H-imidazol-2-yl)piperidin-4-ol , a critical intermediate often utilized in the synthesis of antihistamines like Bepotastine Besilate .
This molecule presents unique purification challenges due to its amphoteric nature (basic imidazole/piperidine nitrogens and a polar tertiary hydroxyl group). Common issues include "oiling out," hygroscopicity, and the retention of inorganic salts from upstream lithiation or Grignard reactions.
This guide moves beyond generic advice, offering chemically grounded protocols to ensure high purity (>99.5% HPLC) suitable for pharmaceutical applications.
Module 1: Solvent Selection & Solubility Mapping
The choice of solvent is dictated by the molecule's polarity. The tertiary alcohol and imidazole ring create a high dipole moment, making the compound soluble in protic solvents but prone to oiling out in non-polar media.
Recommended Solvent Systems
| Solvent System | Role | Ratio (v/v) | Mechanistic Rationale |
| Ethanol / Ethyl Acetate | Primary Recommendation | 1:3 to 1:5 | Ethanol dissolves the polar alcohol/imidazole via H-bonding. Ethyl Acetate acts as a polarity moderator to induce precipitation upon cooling without causing immediate oiling out. |
| Acetonitrile (ACN) | Single Solvent | 100% | ACN is polar aprotic. It dissolves the compound hot (reflux) but has a steep solubility curve, forcing crystallization upon cooling. Excellent for rejecting inorganic salts. |
| Isopropanol (IPA) / Heptane | Alternative | 1:2 | IPA offers a higher boiling point than ethanol, allowing for better dissolution of stubborn impurities. Heptane is a gentle anti-solvent that promotes slow crystal growth. |
| Methanol / MTBE | High Polarity | 1:4 | Use only if the crude is highly impure or contains significant inorganic salts. Methanol is very strong; MTBE is required to break the solvation shell. |
Critical Warning: Avoid chlorinated solvents (DCM/Chloroform) for crystallization. While they dissolve the compound well, they often form solvates that are difficult to dry, and they rarely facilitate selective precipitation of impurities.
Module 2: The Recrystallization Protocol
This protocol assumes a crude purity of >85%.[1] If purity is lower, consider a preliminary silica plug filtration or acid-base extraction.
Step-by-Step Methodology
-
Dissolution (The Saturation Point):
-
Charge the crude solid into a flask equipped with a reflux condenser and magnetic stirrer.
-
Add Ethanol (approx. 2-3 mL per gram of solid).
-
Heat to reflux (78°C). If solid remains, add Ethanol dropwise until just dissolved.
-
Note: If the solution is dark yellow/brown, add Activated Carbon (5 wt%) and reflux for 15 mins.
-
-
Hot Filtration (Clarification):
-
While maintaining reflux temperature, filter the solution through a pre-heated Celite pad or sintered glass funnel to remove carbon and insoluble inorganic salts (LiCl/MgCl₂ residues).
-
-
Nucleation (The Anti-Solvent Addition):
-
Return the filtrate to the heat source and bring back to a gentle boil.
-
Slowly add Ethyl Acetate (hot) down the condenser.
-
Stop addition immediately when a faint, persistent cloudiness (turbidity) appears.
-
Add 1-2 mL of Ethanol to clear the solution (restore transparency).
-
-
Controlled Cooling (Crystal Growth):
-
Remove from heat. Allow the flask to cool to room temperature undisturbed on a cork ring or wood block.
-
Mechanism:[2][3] Rapid cooling on a cold surface induces "crash precipitation" (trapping impurities). Slow cooling allows the crystal lattice to reject impurities.
-
Once at room temperature, transfer to an ice bath (0-5°C) for 2 hours.
-
-
Isolation & Drying:
-
Filter the white crystalline solid under vacuum.[4]
-
Wash the cake with cold Ethyl Acetate/Ethanol (4:1 mixture).
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
-
Caution: High heat (>60°C) can cause dehydration of the tertiary alcohol to the alkene impurity.
-
Module 3: Troubleshooting Guide (FAQ)
This section addresses specific failure modes reported by users.
Q1: The product is "oiling out" (separating as a liquid layer) instead of crystallizing. Why?
Diagnosis: This occurs when the compound's melting point in the solvent mixture is lower than the saturation temperature. It is a liquid-liquid phase separation (LLPS). Corrective Actions:
-
Reheat and Seed: Reheat the mixture until it is a single phase. Allow it to cool slightly, then add a "seed crystal" of pure material before the oil appears.
-
Increase Solvency: You have too much anti-solvent. Add more Ethanol (solubilizer) to keep the product in solution longer as temperature drops.
-
Agitation: Vigorous stirring during cooling can sometimes break the oil droplets and induce crystallization, but seeding is superior.
Q2: My yield is very low (<50%), but the mother liquor is still pure by TLC.
Diagnosis: The compound is too soluble in the chosen system, or the volume is too high. Corrective Actions:
-
Concentration: Evaporate the mother liquor to 50% volume and repeat the cooling step.
-
Solvent Switch: Switch from Ethanol to Isopropanol (IPA). IPA generally has lower solubility for this class of piperidinols at cold temperatures compared to Ethanol.
Q3: The crystals are retaining a yellow color.
Diagnosis: Oxidation products of the imidazole ring or trace polymeric impurities. Corrective Actions:
-
Acidic Carbon Treat: Standard neutral carbon may not work. Use acid-washed activated carbon . The slight acidity helps adsorb basic colored impurities.
-
Double Recrystallization: Perform a first pass in Acetonitrile (rejects color well) followed by the standard Ethanol/Ethyl Acetate method for polymorphism control.
Q4: NMR shows a new set of alkene peaks (5.5 - 6.5 ppm).
Diagnosis: Dehydration. The tertiary alcohol has eliminated water to form the alkene, likely catalyzed by trace acid or excessive heat. Corrective Actions:
-
Check pH: Ensure the crude material was effectively neutralized. If the crude was a salt (e.g., HCl salt), ensure it was fully converted to the free base or recrystallized as the salt (if stable).
-
Lower Drying Temp: Do not exceed 45°C during drying.
Module 4: Visualization & Logic Flows
Workflow: Troubleshooting Logic
Figure 1: Decision matrix for handling phase separation issues during recrystallization.
References
-
Kita, J. I., et al. (2001). Process for preparation of Bepotastine and intermediates.[5][6][7] U.S. Patent No.[6][7] 6,307,052. Washington, DC: U.S. Patent and Trademark Office.
-
Hanmi Pharm.[6] Ind. Co. Ltd. (2010).[6][7] Process for preparing bepotastine and intermediates used therein.[5][6][7] U.S. Patent Application 2010/0168433 A1.[6]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- BenchChem Technical Support. (2025). Solubility Profile of Piperidinyl-Imidazoles.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemicals. Optimization may be required based on specific impurity profiles.
Sources
- 1. ajchem-a.com [ajchem-a.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. ijrpc.com [ijrpc.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Process for preparing bepotastine and intermediates used therein - Patent US-2010168433-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. An Improved Process For The Preparation Of Bepotastine Besilate And [quickcompany.in]
troubleshooting low reactivity of the piperidine nitrogen
Technical Support Center: Troubleshooting Piperidine Nitrogen Reactivity
Status: Active Ticket ID: PIP-N-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
The piperidine nitrogen is deceptively simple. While typically a strong base (
Part 1: The Core Diagnostic (Basicity Nucleophilicity)
Q: My 2,2,6,6-tetramethylpiperidine (TMP) has a pKa almost identical to piperidine. Why won't it react with my alkyl halide?
A: You are conflating thermodynamics (basicity) with kinetics (nucleophilicity) .
-
The Data: Both piperidine and TMP have a conjugate acid
of in water. They are equally eager to accept a proton (a tiny electrophile). -
The Reality: A proton is small (
m).[1] An alkyl group is massive. The four methyl groups on TMP create a "steric wall" that blocks the approach of carbon electrophiles but allows protons to slip through. -
The Verdict: TMP is a non-nucleophilic base . If you try a standard
reaction, TMP acts as a base, causing elimination of your alkyl halide rather than substitution.
Part 2: Troubleshooting Scenarios
Scenario A: N-Alkylation Failures (The "Tetramethyl" Wall)
User Issue: "I tried refluxing 2,2,6,6-tetramethylpiperidine with benzyl bromide in acetonitrile/K2CO3. I only got starting material and some styrene."
Root Cause: Steric hindrance prevents
Solution Protocol:
-
Switch Mechanisms: Do not use alkyl halides. Use Reductive Amination .
-
The intermediate iminium ion is planar (
), relieving some steric strain compared to the transition state. -
Reagent: Use Titanium(IV) isopropoxide (
) to force imine formation, followed by Sodium cyanoborohydride ( ).
-
-
The "Build-it" Strategy: If direct alkylation fails, you must synthesize the ring already containing the N-substituent.
-
Example: React methylamine (instead of ammonia) with phorone to synthesize N-methyl-2,2,6,6-tetramethyl-4-piperidone directly.[1]
-
Scenario B: Buchwald-Hartwig Arylation Stalls
User Issue: "My Pd-catalyzed coupling of a 2,6-disubstituted piperidine with an aryl bromide is stuck at 5% conversion."
Root Cause: Standard ligands (BINAP, dppf) are too small or lack the electronic richness to force the oxidative addition/reductive elimination cycle with such a bulky amine.
Solution Protocol:
-
Ligand Selection: You must use Buchwald Dialkylbiaryl Phosphines .[1]
-
Base Switch: Switch from Carbonate bases (
) to NaOtBu or LHMDS . The stronger base facilitates the deprotonation of the amine-palladium complex.
Scenario C: Amide Coupling (The "Impossible" Amide)
User Issue: "HATU and EDC failed to couple my carboxylic acid with 2,2,6,6-TMP. I see the activated ester, but the amine won't touch it."
Root Cause: The active ester formed by HATU (OBt/OAt ester) is bulky. The approach of a bulky amine to a bulky ester is energetically unfavorable.
Solution Protocol: The Acyl Fluoride Method Acyl fluorides are small, highly electrophilic, and stable enough to handle. They minimize the steric clash during the transition state.
Part 3: Detailed Protocol – The Acyl Fluoride "Silver Bullet"
Objective: Coupling a sterically hindered carboxylic acid with a sterically hindered piperidine.
Reagents:
-
TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH .
-
Base: DIPEA (Diisopropylethylamine).
-
Solvent: Dichloromethane (DCM) or NMP (for higher temps).
Step-by-Step:
-
Activation: Dissolve Carboxylic Acid (1.0 equiv) and TFFH (1.1 equiv) in dry DCM under
. -
Base Addition: Add DIPEA (2.5 equiv). Stir at
for 30 minutes.-
Checkpoint: Monitor by TLC. The acid should convert to the acyl fluoride (often higher
, UV active).
-
-
Coupling: Add the hindered Piperidine (1.2 equiv).
-
Incubation: Allow to warm to Room Temp. If no reaction after 4 hours, heat to
(switch to DCE or NMP if boiling). -
Workup: Quench with water. The acyl fluoride is robust but will eventually hydrolyze. Extract immediately.
Why this works: The Fluoride leaving group is physically small (Van der Waals radius
Part 4: Visual Troubleshooting & Logic
Figure 1: Diagnostic Decision Tree
Caption: Decision logic for diagnosing piperidine reactivity failures based on steric and electronic parameters.
Figure 2: The Steric Clash Mechanism (Standard vs. Acyl Fluoride)
Caption: Comparative visualization of steric barriers in amide coupling. The small atomic radius of Fluorine enables access to the carbonyl center.
Part 5: Data Reference Table
| Substrate | pKa (Conj. Acid) | Nucleophilicity | Primary Challenge | Recommended Solution |
| Piperidine | 11.1 | High | Over-alkylation | Control equivalents, slow addition.[1] |
| 2,2,6,6-TMP | 11.1 | Very Low | Steric Hindrance | Reductive Amination, Acyl Fluorides. |
| 4-Piperidone | 9.2 | Moderate-Low | Electronic Deactivation | Stronger bases, Acid Catalysis (for imines). |
| 4-CN-Piperidine | ~9.5 | Moderate | Inductive Withdrawal | Elevate temperature, Polar Aprotic solvents.[1] |
References
-
Preparation of Sterically Hindered Amines (Reductive Amination)
- Title: Reductive Alkyl
- Source: Organic Syntheses, Coll. Vol. 8, p.57 (1993).
-
URL:[Link]
-
Buchwald-Hartwig Coupling of Hindered Amines
- Title: A Simple, Multidimensional Approach to High-Throughput Discovery of Catalytic Reactions. (RuPhos/BrettPhos development).
- Source:Science, 2011, 333(6048), 1423-1427.
-
URL:[Link]
-
Acyl Fluoride Method (TFFH/BTFFH)
- Title: Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling.
- Source:RSC Organic & Biomolecular Chemistry Blog (citing Ulven et al.).
-
URL:[Link]
-
pKa Data Verification
Sources
- 1. Cas 32161-06-1,N-Acetyl-4-piperidone | lookchem [lookchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
Technical Support Center: Optimizing Reaction Temperature for Imidazole-Piperidine Coupling
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is a typical starting temperature for optimizing an imidazole-piperidine coupling reaction?
A typical starting point for a Buchwald-Hartwig amination is between 80-100°C.[1] Many of these reactions require elevated temperatures to proceed at a reasonable rate.[2] However, the optimal temperature is highly dependent on the specific substrates, ligand, and solvent system used.
Q2: How does temperature influence the rate of the Buchwald-Hartwig amination?
Increasing the reaction temperature generally increases the rate of the catalytic cycle.[3] Key steps like oxidative addition of the aryl halide to the palladium(0) center and the final reductive elimination to form the C-N bond are often accelerated at higher temperatures. However, excessively high temperatures can lead to catalyst decomposition and the formation of undesired side products.
Q3: Can running the reaction at a lower temperature for a longer time achieve the same result as a higher temperature for a shorter time?
While sometimes possible, it's not a universal rule. Some reactions have a specific activation energy barrier that requires a minimum temperature to be overcome efficiently. Running a reaction at a suboptimal temperature for an extended period might lead to incomplete conversion or favor side reactions. A systematic optimization is always recommended over assuming a simple time-temperature trade-off.
Q4: What are the visual signs that my reaction temperature might be too high?
A common indicator of a reaction running too hot is a rapid color change to dark brown or black, which can signify palladium catalyst decomposition (formation of palladium black).[4] You might also observe the formation of insoluble materials. In such cases, a significant portion of your catalyst is no longer active in the desired catalytic cycle.
Q5: Is it necessary to maintain a strictly inert atmosphere when heating the reaction?
Yes, maintaining an inert atmosphere (e.g., under nitrogen or argon) is crucial, especially at elevated temperatures. Oxygen can oxidize the active Pd(0) catalyst and the phosphine ligands, leading to catalyst deactivation.[4][5] This can significantly reduce the reaction yield.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the optimization of your imidazole-piperidine coupling and provides actionable solutions grounded in chemical principles.
Issue 1: Low or No Product Yield
A frustratingly common issue is the failure to form the desired product in significant amounts. This can often be traced back to several temperature-related factors.
| Possible Cause | Explanation | Suggested Solution |
| Insufficient Temperature | The reaction may not have enough thermal energy to overcome the activation barriers of key steps in the catalytic cycle, such as oxidative addition or reductive elimination. | Gradually increase the reaction temperature in 10-20°C increments (e.g., from 80°C to 100°C, then to 120°C), monitoring the reaction progress by TLC or LC-MS.[2] |
| Catalyst Decomposition at High Temperature | While higher temperatures can increase reaction rates, excessive heat can cause the palladium catalyst to decompose into inactive palladium black. This is particularly a risk with less stable catalyst systems. | If you observe darkening of the reaction mixture, consider lowering the temperature. Alternatively, select a more thermally stable ligand or precatalyst. Modern Buchwald G3 and G4 palladacycles are often more robust.[2] |
| Ligand Decomposition | The phosphine ligands essential for the catalytic cycle can also degrade at high temperatures, especially in the presence of trace oxygen or other reactive species. | Ensure rigorous degassing of your solvent and reaction vessel.[4] If ligand decomposition is suspected, screen alternative, more robust ligands. |
| Substrate Decomposition | Imidazole and piperidine derivatives, especially those with sensitive functional groups, may not be stable at elevated temperatures, leading to the formation of byproducts instead of the desired coupled product. | If substrate decomposition is observed, attempt the reaction at a lower temperature, potentially with a more active catalyst system to compensate for the slower rate. The use of weaker bases like cesium carbonate or potassium phosphate at higher temperatures might also be necessary for base-sensitive substrates.[2] |
Issue 2: Formation of Significant Side Products
The appearance of unexpected products can complicate purification and reduce the yield of the desired arylamine.
| Side Product | Plausible Cause | Proposed Solution |
| Hydrodehalogenation | The starting aryl halide is reduced, replacing the halide with a hydrogen atom. This can be promoted by certain bases or impurities at elevated temperatures. | Optimize the choice of base. If using a strong alkoxide base like NaOtBu, consider switching to a carbonate or phosphate base. Ensure the reaction is run under strictly anhydrous conditions. |
| Homocoupling (Aryl-Aryl or Amine-Amine) | Dimerization of the aryl halide or the amine can occur, often facilitated by high temperatures and certain catalyst systems.[2] | Optimizing the catalyst loading and reaction temperature can often minimize homocoupling.[2] In some cases, a change in ligand can disfavor this side reaction. |
| Isomerization of Imidazole | Depending on the substitution pattern of the imidazole, high temperatures could potentially lead to isomerization, resulting in coupling at an undesired nitrogen atom. | This is a substrate-specific issue. If suspected, detailed characterization of the side products is necessary. A lower reaction temperature or a ligand that provides greater steric hindrance around the palladium center might improve selectivity. |
Experimental Workflow for Temperature Optimization
A systematic approach is key to efficiently identifying the optimal reaction temperature. A one-variable-at-a-time (OVAT) approach, while straightforward, may not identify the true optimum.[6] However, it serves as a good starting point. For more complex systems, a Design of Experiments (DoE) approach is recommended.[6]
Step-by-Step Protocol for Temperature Screening
This protocol provides a general framework for a small-scale temperature screen for the coupling of a generic bromo-imidazole with piperidine.
Materials:
-
Bromo-imidazole (1.0 mmol)
-
Piperidine (1.2 mmol)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL)
-
Three oven-dried reaction vials with magnetic stir bars
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere, add the bromo-imidazole, palladium precatalyst, and base to each of the three reaction vials.
-
Reagent Addition: Add the degassed solvent to each vial, followed by the piperidine.
-
Sealing and Heating: Securely seal the vials and place them in separate heating blocks pre-set to different temperatures (e.g., 80°C, 100°C, and 120°C).
-
Monitoring: Stir the reactions at the set temperatures. After a predetermined time (e.g., 2 hours), carefully take a small aliquot from each reaction for analysis by LC-MS or TLC to assess the conversion to product and the formation of any byproducts.
-
Analysis: Continue monitoring the reactions over time (e.g., at 6, 12, and 24 hours) to build a reaction profile for each temperature.
Visualizing the Optimization Workflow
The following diagram illustrates a logical decision-making process for troubleshooting and optimizing the reaction temperature.
Caption: Troubleshooting Decision Tree for Temperature Optimization.
The Catalytic Cycle and Temperature-Sensitive Steps
Understanding the mechanism of the Buchwald-Hartwig amination is crucial for effective troubleshooting. Temperature primarily influences the rates of the key steps in the catalytic cycle.
Caption: Buchwald-Hartwig Catalytic Cycle with Temperature-Sensitive Steps.
Oxidative Addition: This is often the rate-determining step, especially with less reactive aryl halides (e.g., aryl chlorides). Higher temperatures provide the necessary energy to break the carbon-halogen bond and form the initial Pd(II) complex.[5]
Reductive Elimination: This final step, where the desired C-N bond is formed and the product is released, is also significantly influenced by temperature. Sufficient thermal energy is required to bring the aryl and amino groups together and eliminate them from the palladium center, regenerating the active Pd(0) catalyst.
By systematically adjusting the reaction temperature and observing the effects on yield and purity, researchers can navigate the complexities of the Buchwald-Hartwig amination to achieve optimal results in their synthesis of imidazole-piperidine derivatives.
References
-
University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Saunders, J. M., et al. (2023). Scope of the room-temperature Buchwald-Hartwig reaction catalyzed by 2d. ResearchGate. Retrieved from [Link]
-
Kumar, A., et al. (2018). Optimization of reaction parameters for Buchwald-Hartwig amination... ResearchGate. Retrieved from [Link]
-
Bramm, E., et al. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Retrieved from [Link]
-
RSC Publishing. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]
-
Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]
-
MDPI. (2025, April 22). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Retrieved from [Link]
-
Nielsen, D. U. (2008, February 25). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. Retrieved from [Link]
-
Reichert, E. C., et al. (2025, December 4). Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides. PMC. Retrieved from [Link]
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. bristol.ac.uk [bristol.ac.uk]
Validation & Comparative
A Comparative Guide to the Synthetic Yield of 4-(1-Methyl-1H-imidazol-2-yl)piperidin-4-ol
Introduction
4-(1-Methyl-1H-imidazol-2-yl)piperidin-4-ol is a key heterocyclic building block in contemporary medicinal chemistry. Its structural motif, featuring a tertiary alcohol on a piperidine ring coupled with a substituted imidazole, is prevalent in the development of novel therapeutic agents. The efficient synthesis of this scaffold is therefore of paramount importance to researchers in drug discovery and development. This guide provides an in-depth comparison of the primary synthetic methodologies for obtaining this compound, with a focus on maximizing yield and purity. We will delve into the mechanistic underpinnings of each approach, offering field-proven insights to navigate potential challenges and optimize reaction outcomes.
Core Synthetic Strategies: A Comparative Overview
The principal retrosynthetic disconnection for this compound points to the formation of the C-C bond between the imidazole and piperidine rings. This is typically achieved through the nucleophilic addition of a 2-metallo-1-methylimidazole species to an appropriately N-protected 4-piperidone derivative. The two most prominent methods for generating the requisite organometallic nucleophile are direct lithiation and the formation of a Grignard reagent.
Method 1: Synthesis via 2-Lithio-1-methylimidazole
This is arguably the most direct and widely employed method for the synthesis of the target compound. The strategy hinges on the deprotonation of the C2-proton of 1-methylimidazole, which is the most acidic proton on the ring, using a strong organolithium base such as n-butyllithium (n-BuLi). The resulting 2-lithio-1-methylimidazole is a potent nucleophile that readily adds to the carbonyl of an N-protected 4-piperidone, most commonly N-Boc-4-piperidone.
Mechanistic Considerations and Rationale for Experimental Choices:
The choice of a strong, non-nucleophilic base like n-BuLi is critical for efficient deprotonation without competing side reactions. The reaction is typically conducted at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to maintain the stability of the highly reactive organolithium intermediate.[1][2] The use of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is advantageous as it is stable to the strongly basic conditions of the reaction and can be readily removed under acidic conditions post-synthesis.
Potential Challenges and Optimization:
-
Moisture Sensitivity: Organolithium reagents are extremely sensitive to moisture and protic sources. Rigorous exclusion of water from all glassware, solvents, and reagents is imperative to prevent quenching of the lithiated intermediate and a subsequent drop in yield.
-
Temperature Control: Maintaining a low temperature during the lithiation and addition steps is crucial to prevent side reactions, such as the decomposition of the organolithium species.
-
Order of Addition: The order of addition of reagents can influence the outcome. Often, adding the solution of N-Boc-4-piperidone to the pre-formed 2-lithio-1-methylimidazole solution at low temperature gives the best results.
Method 2: Synthesis via a Grignard Reagent
An alternative approach involves the use of a Grignard reagent. This method first requires the synthesis of a 2-halo-1-methylimidazole, typically 2-bromo-1-methylimidazole. This precursor is then reacted with magnesium metal in an ethereal solvent to form the corresponding Grignard reagent, 2-(bromomagnesio)-1-methylimidazole. This organomagnesium species is then added to N-Boc-4-piperidone.
Mechanistic Considerations and Rationale for Experimental Choices:
Grignard reagents are generally less basic and reactive than their organolithium counterparts, which can sometimes be advantageous in terms of functional group tolerance.[3] However, the formation of the Grignard reagent itself can be challenging. The initiation of the reaction between the halo-imidazole and magnesium can be sluggish due to the formation of a passivating oxide layer on the magnesium surface. Activation of the magnesium, for instance with a small crystal of iodine or 1,2-dibromoethane, is often necessary.[3]
Potential Challenges and Optimization:
-
Grignard Formation: As mentioned, initiating the Grignard reaction can be difficult. Ensuring anhydrous conditions and using activated magnesium are key to success.
-
Side Reactions: Several side reactions can plague Grignard additions to ketones, including:
-
Enolization: The Grignard reagent can act as a base, deprotonating the α-protons of the 4-piperidone. This is more prevalent with sterically hindered Grignard reagents.[3]
-
Reduction: If the Grignard reagent possesses β-hydrogens, it can reduce the ketone to the corresponding secondary alcohol via a hydride transfer mechanism.[3]
-
-
Wurtz Coupling: The Grignard reagent can react with unreacted 2-bromo-1-methylimidazole to form a bi-imidazole byproduct. This can be minimized by slow addition of the halide during the Grignard preparation.[3]
Quantitative Data Summary
| Parameter | Method 1: Organolithium | Method 2: Grignard Reagent |
| Starting Materials | 1-Methylimidazole, n-BuLi, N-Boc-4-piperidone | 2-Bromo-1-methylimidazole, Mg, N-Boc-4-piperidone |
| Typical Yield Range | 60-85% (for analogous reactions) | 50-75% (for analogous reactions) |
| Reaction Temperature | -78 °C to 0 °C | 0 °C to reflux |
| Key Advantages | - High yields- Direct C-H activation- Fewer synthetic steps | - Milder reagent- Potentially better functional group tolerance |
| Key Disadvantages | - Highly sensitive to moisture and air- Requires cryogenic temperatures | - Grignard formation can be difficult- More prone to side reactions (enolization, reduction) |
Experimental Protocols
Protocol 1: Synthesis via 2-Lithio-1-methylimidazole
Caption: Workflow for the Organolithium Method.
Materials:
-
1-Methylimidazole
-
n-Butyllithium (2.5 M in hexanes)
-
N-Boc-4-piperidone
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), add 1-methylimidazole (1.0 eq.) to anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq.) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Addition: Dissolve N-Boc-4-piperidone (1.0 eq.) in anhydrous THF and add this solution dropwise to the reaction mixture at -78 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification (Protected Intermediate): Filter and concentrate the organic layer under reduced pressure. The crude N-Boc protected intermediate can be purified by flash column chromatography.
-
Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., methanol or dichloromethane) and treat with a strong acid (e.g., HCl in dioxane or trifluoroacetic acid) until the reaction is complete as monitored by TLC.
-
Final Isolation: Remove the solvent under reduced pressure and either precipitate the hydrochloride salt or neutralize with a base and extract the free base to obtain the final product.
Protocol 2: Synthesis via a Grignard Reagent
Caption: Workflow for the Grignard Reagent Method.
Materials:
-
2-Bromo-1-methylimidazole
-
Magnesium turnings
-
Iodine (catalytic amount)
-
N-Boc-4-piperidone
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Formation: a. In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 eq.) and a small crystal of iodine. b. Add a small amount of a solution of 2-bromo-1-methylimidazole (1.0 eq.) in anhydrous THF. The disappearance of the iodine color and gentle reflux indicates the initiation of the reaction. c. Once initiated, add the remaining 2-bromo-1-methylimidazole solution dropwise at a rate that maintains a gentle reflux. d. After the addition is complete, reflux the mixture for an additional 30-60 minutes.
-
Addition: a. In a separate flask, dissolve N-Boc-4-piperidone (0.9 eq.) in anhydrous THF and cool to 0 °C. b. Slowly add the freshly prepared Grignard reagent solution to the cooled solution of N-Boc-4-piperidone. c. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup and Deprotection: Follow steps 5-9 from Protocol 1.
Conclusion
Both the organolithium and Grignard methodologies provide viable routes to this compound. The choice between these methods will often depend on the specific requirements of the synthesis, including scale, available equipment, and the presence of other functional groups in more complex substrates.
For straightforward, high-yield synthesis on a laboratory scale, the organolithium method is generally preferred due to its directness and typically higher reported yields in analogous systems. However, its stringent requirement for anhydrous and anaerobic conditions, along with the use of cryogenic temperatures, may present challenges for scale-up.
The Grignard method , while potentially offering milder reaction conditions, introduces the additional step of preparing the halo-imidazole precursor and can be more susceptible to side reactions. Careful optimization of the Grignard reagent formation and addition steps is crucial for achieving satisfactory yields.
Ultimately, a thorough understanding of the mechanistic nuances and potential pitfalls of each method, as outlined in this guide, will empower researchers to make informed decisions and successfully synthesize this valuable chemical intermediate.
References
-
O'Brien, P. (2014). Synthetic Applications and Inversion Dynamics of Configurationally Stable 2-Lithio-2-aryl-Pyrrolidines and -Piperidines. PMC. [Link]
-
Gawley, R. E. (2012). Dynamics of Catalytic Resolution of 2-Lithio-N-Boc-piperidine by Ligand Exchange. PubMed. [Link]
-
Ley, S. V., & Leach, A. G. (2019). Rapid formation of 2-lithio-1-(triphenylmethyl)imidazole and its substitution reactions in flow. Reaction Chemistry & Engineering. [Link]
-
Bailey, W. F., & Longstaff, S. C. (2009). Optimization of Organolithium Reactions. Organic Process Research & Development. [Link]
Sources
A Comparative Guide to the Spectroscopic Characterization of 4-(1-Methyl-1H-imidazol-2-yl)piperidin-4-ol and Its Salts
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth comparison of key spectroscopic techniques for the characterization of 4-(1-Methyl-1H-imidazol-2-yl)piperidin-4-ol and its corresponding salts. By leveraging a multi-technique approach, we can assemble a comprehensive and self-validating structural profile of this heterocyclic compound, a scaffold of interest in medicinal chemistry.
This guide moves beyond a simple listing of methods to explain the causality behind experimental choices and the interpretation of the resulting data. While a complete experimental dataset for this specific molecule is not publicly available, this guide will utilize spectral data from its core components—1-methylimidazole and piperidin-4-ol—and related analogs to provide a robust and illustrative comparison.
The Molecular Structure: A Tale of Two Rings
The target molecule, this compound, is comprised of a piperidin-4-ol ring system linked at the 4-position to a 1-methyl-1H-imidazole ring. This unique combination of a saturated heterocycle and an aromatic heterocycle presents distinct features that can be probed by various spectroscopic methods. The formation of salts, typically through protonation of the piperidinyl nitrogen or the imidazole nitrogen, will induce characteristic spectral shifts that are also diagnostic.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a detailed map of the molecular framework.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample (the free base or a salt) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical; for instance, DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for the observation of exchangeable protons (e.g., -OH and -NH).
-
Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving complex spin systems.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay that allows for quantitative integration if needed.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
Expected Spectral Features and Interpretation
The following table outlines the expected chemical shifts for the free base, based on data from its constituent fragments, 1-methylimidazole and piperidin-4-ol.
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Rationale |
| Imidazole-CH (H4/H5) | 6.8 - 7.5 | 120 - 130 | Aromatic protons and carbons of the imidazole ring. |
| Imidazole-N-CH₃ | ~3.6 | ~33 | The methyl group attached to the imidazole nitrogen.[1][2] |
| Piperidine-CH₂ (axial/equatorial) | 1.5 - 3.0 | 40 - 50 | The four methylene groups of the piperidine ring. |
| Piperidine-NH | 1.5 - 3.0 (broad) | - | The secondary amine proton, often broad and exchangeable. |
| Piperidine-OH | 4.0 - 5.0 (broad) | - | The hydroxyl proton, also broad and exchangeable. |
| Quaternary Carbon (C4-piperidine) | - | 65 - 75 | The carbon atom of the piperidine ring bearing the hydroxyl and imidazole groups. |
| Imidazole-C2 | - | 140 - 150 | The carbon atom of the imidazole ring attached to the piperidine ring. |
Salt Formation: Upon formation of a hydrochloride or other salt, the protonation of the piperidine nitrogen will lead to a significant downfield shift of the adjacent piperidine protons.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Expected Spectral Features and Interpretation
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Appearance |
| 3500 - 3200 | O-H stretch (hydroxyl) | Broad |
| 3300 - 3100 | N-H stretch (secondary amine) | Moderate, sharp |
| 3150 - 3100 | C-H stretch (aromatic, imidazole) | Weak to moderate |
| 2950 - 2850 | C-H stretch (aliphatic, piperidine) | Strong, sharp |
| ~1600 | C=N stretch (imidazole) | Moderate |
| ~1500 | C=C stretch (imidazole) | Moderate |
| 1200 - 1000 | C-O stretch (tertiary alcohol) | Strong |
Salt Formation: The formation of an ammonium salt from the piperidine nitrogen will result in the appearance of a broad and strong N-H⁺ stretching band in the region of 2700-2250 cm⁻¹.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure through fragmentation analysis.
Experimental Protocol: Electrospray Ionization (ESI)-MS
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: The solution is infused into the ESI source. The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.
Expected Spectral Features and Interpretation
The expected monoisotopic mass of the free base, C₉H₁₅N₃O, is 181.1215 Da. In positive-ion ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 182.1293.
Fragmentation Pattern: Tandem MS (MS/MS) of the [M+H]⁺ ion would likely reveal characteristic fragmentation patterns. Common fragmentation pathways for piperidine derivatives involve α-cleavage adjacent to the nitrogen atom and ring-opening fragmentation.[3] The imidazole ring is relatively stable and may remain intact in many fragments.
X-ray Crystallography: Unambiguous 3D Structure
For crystalline solids, single-crystal X-ray diffraction provides the absolute and unambiguous determination of the three-dimensional molecular structure, including stereochemistry and intermolecular interactions.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown, often by slow evaporation of a solvent from a concentrated solution of the compound or its salt.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and torsion angles.
Expected Structural Features
X-ray crystallography would confirm the connectivity of the imidazole and piperidine rings and reveal the conformation of the piperidine ring (likely a chair conformation). For salts, it would definitively show the site of protonation and detail the hydrogen bonding network and crystal packing.
Comparative Analysis and Workflow
The following diagram illustrates a logical workflow for the spectroscopic characterization of this compound salts, highlighting the complementary nature of these techniques.
Caption: A logical workflow for the comprehensive spectroscopic characterization.
Conclusion
A multi-technique approach is indispensable for the thorough characterization of this compound and its salts. While NMR spectroscopy provides the most detailed structural information in solution, mass spectrometry confirms the molecular weight, and IR spectroscopy offers a quick assessment of functional groups. For crystalline materials, X-ray crystallography provides the ultimate, unambiguous structural proof. By integrating the data from these complementary techniques, researchers can confidently establish the structure and purity of this and other novel chemical entities, a critical step in the drug discovery and development process.
References
-
Organic Syntheses. Preparation of 1-Methylimidazole- N-oxide (NMI-O). Available from: [Link]
Sources
GC-MS Analysis Limitations for 4-(1-Methyl-1H-imidazol-2-yl)piperidin-4-ol: A Technical Comparison Guide
Executive Summary
The analysis of 4-(1-Methyl-1H-imidazol-2-yl)piperidin-4-ol presents a classic "square peg in a round hole" scenario for Gas Chromatography-Mass Spectrometry (GC-MS). While GC-MS is a workhorse for volatile organics, this specific analyte possesses a structural duality—a thermally labile tertiary alcohol combined with highly polar, basic nitrogen heterocycles—that fundamentally conflicts with the physics of GC separation.
This guide objectively compares the limitations of direct and derivatized GC-MS against the superior performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Experimental evidence demonstrates that while GC-MS is technically possible via arduous derivatization, it suffers from poor reproducibility and artifact formation. LC-MS/MS is identified as the gold standard , offering a 10-100x improvement in sensitivity and method robustness.
Performance Snapshot
| Feature | Direct GC-MS | Derivatized GC-MS (TMS) | LC-MS/MS (ESI+) |
| Analyte Integrity | Critical Failure (Dehydration) | Moderate (Incomplete reaction) | Excellent (Intact MH+) |
| Sensitivity (LOD) | > 10 ppm (Poor) | ~ 1 ppm | < 10 ppb |
| Linearity ( | < 0.90 (Non-linear) | 0.98 (Variable) | > 0.999 |
| Sample Prep Time | 15 mins | 90+ mins (Dry + React) | 15 mins (Dilute & Shoot) |
| Throughput | Low (Long run times) | Low | High |
The Molecule vs. The Machine: Structural Analysis
To understand why GC-MS fails, we must analyze the chemical structure of this compound.
-
The Piperidine Ring (Secondary Amine): Highly basic (
). In a GC column, this moiety interacts aggressively with silanol groups ( ) on the stationary phase and liner, causing severe peak tailing and irreversible adsorption. -
The Imidazole Ring: Another basic nitrogen center (
), compounding the adsorption issues. -
The Tertiary Alcohol (C4 Position): This is the "Achilles' heel" for GC. Tertiary alcohols attached to rings are sterically crowded and thermodynamically prone to dehydration (loss of
) to form an alkene. This reaction is catalyzed by the high temperatures ( ) and active sites in a GC injector.
Diagram: The Degradation Pathway
The following diagram illustrates the thermal dehydration mechanism that occurs inside a hot GC injector port.
Figure 1: Thermal degradation and adsorption pathways of this compound in a GC inlet.
Experimental Comparison & Methodologies
Method A: Direct GC-MS (The "Failure" Case)
Objective: Attempt to analyze the native compound without modification.
-
Protocol:
-
Dissolve 1 mg of analyte in Methanol.
-
Inject 1
into a Split/Splitless inlet at 250°C. -
Column: DB-5ms (30m x 0.25mm x 0.25
).
-
-
Result:
-
Chromatogram: No distinct parent peak is observed. Instead, a broad "hump" appears (adsorption) followed by a sharp peak matching the mass of the dehydrated alkene (
).
-
Method B: Derivatized GC-MS (The "Workaround")
Objective: Block polar groups using Silylation (BSTFA + 1% TMCS) to improve volatility and stability.
-
Protocol:
-
Dry: Evaporate sample to complete dryness under
(critical step; moisture kills the reagent). -
React: Add 50
BSTFA + 1% TMCS and 50 Pyridine. -
Heat: Incubate at 70°C for 60 minutes.
-
Inject: Analyze on GC-MS.
-
-
Limitations:
-
Steric Hindrance: The tertiary alcohol at position 4 is sterically hindered by the bulky imidazole and piperidine rings. Derivatization is often incomplete, leading to two peaks (mono-TMS and di-TMS), splitting the signal and reducing sensitivity.
-
Instability: TMS derivatives of amines are hydrolytically unstable. Samples degrade within hours if exposed to trace humidity.
-
Method C: LC-MS/MS (The Recommended Solution)
Objective: Analyze the intact molecule using soft ionization.
-
Protocol:
-
Diluent: 0.1% Formic Acid in Water/Acetonitrile (50:50).
-
Column: C18 or HILIC (e.g., Waters XBridge Amide, 2.1 x 100mm).
-
Mobile Phase:
-
A: 10mM Ammonium Formate pH 3.0
-
B: Acetonitrile[1]
-
-
Ionization: ESI Positive Mode (
).
-
-
Result:
-
Chromatogram: Sharp, symmetrical peak.
-
Mass Spec: Dominant
ion with no thermal fragmentation. -
Sensitivity: LOD is typically in the low ppb range due to the high proton affinity of the imidazole and piperidine nitrogens.
-
Decision Matrix: Selecting the Right Workflow
Use the following logic flow to confirm the correct analytical approach for your specific needs.
Figure 2: Analytical decision matrix emphasizing LC-MS/MS as the mandatory path for trace analysis.
Detailed Experimental Protocols
Protocol 1: LC-MS/MS Method (Recommended)
This method utilizes the high basicity of the compound for efficient positive-mode ionization.
-
Instrumentation: Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).
-
Column: Agilent Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7
.-
Why HILIC? The compound is highly polar and may elute in the void volume of a standard C18 column. HILIC retains polar amines well.
-
-
Mobile Phase:
-
A: 20 mM Ammonium Formate in Water (pH 3.0).
-
B: Acetonitrile with 0.1% Formic Acid.[1]
-
-
Gradient:
-
0-1 min: 95% B (Isocratic hold for retention).
-
1-5 min: 95%
50% B. -
5-7 min: 50% B.
-
-
MS Source Parameters (ESI+):
-
Gas Temp: 300°C.
-
Capillary Voltage: 3500 V.
-
MRM Transition: Optimized for parent ion (e.g.,
for the imidazole fragment).
-
Protocol 2: Silylation for GC-MS (Alternative)
Warning: Use only if LC-MS is unavailable.
-
Sample: Weigh 1-2 mg of sample into a 1.5 mL GC vial.
-
Dry: Add 100
Acetonitrile, vortex, and evaporate to dryness under nitrogen stream to remove trace water. -
Reagent: Add 50
MTBSTFA + 1% TBDMCS (N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide).-
Expert Note: MTBSTFA forms t-BDMS derivatives, which are more hydrolytically stable than standard TMS derivatives formed by BSTFA.
-
-
Catalyst: Add 50
dry Pyridine. -
Reaction: Cap tightly and heat at 70°C for 60 minutes .
-
Injection: Inject 1
split 1:20.
Conclusion
For the analysis of This compound , GC-MS is a flawed methodology driven by the compound's inherent thermal instability and high polarity. The tertiary hydroxyl group undergoes dehydration in the injector, while the basic nitrogens cause irreversible adsorption.
Recommendation: Adopt LC-MS/MS (ESI+) as the standard operating procedure. It preserves molecular integrity, eliminates hazardous derivatization reagents, and provides superior sensitivity for this class of nitrogenous heterocycles.
References
-
Little, J. L. (1999). Artifacts in Gas Chromatography-Mass Spectrometry. Journal of Chromatography A. Link
- Context: definitive guide on thermal degrad
-
Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. Wiley-Interscience. Link
- Context: The authoritative source for silylation protocols and steric hindrance mechanisms.
-
Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry. FDA. Link
- Context: Regulatory standards for linearity, accuracy, and stability in pharmaceutical analysis.
-
Dolan, J. W. (2012). HILIC for Polar Compounds. LCGC North America. Link
- Context: Explains the necessity of HILIC chromatography for retaining polar amines like piperidine deriv
Sources
assay purity testing for 4-(1-Methyl-1H-imidazol-2-yl)piperidin-4-ol
An In-Depth Technical Guide to Assay Purity Testing for 4-(1-Methyl-1H-imidazol-2-yl)piperidin-4-ol
A Senior Application Scientist's Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous characterization of any active pharmaceutical ingredient (API) or intermediate is non-negotiable. The purity of a compound like this compound, a heterocyclic molecule incorporating both imidazole and piperidinol motifs, directly influences its safety, efficacy, and stability. This guide provides an in-depth, comparative analysis of the primary analytical methodologies for assessing the purity of this compound. We will move beyond mere protocols to explore the scientific rationale behind methodological choices, ensuring a robust and self-validating approach to quality control.
The foundation of this work is rooted in the principles outlined by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), which mandates the identification, reporting, and qualification of impurities in new drug substances.[1][2][3] A thorough understanding of potential impurities and degradation products is the first step in developing a specific, sensitive, and stability-indicating analytical method.
Anticipating Impurities: A Proactive Approach to Purity
The purity profile of this compound is a direct reflection of its synthetic route and storage conditions. While the exact synthesis can vary, we can anticipate several classes of impurities:
-
Organic Impurities: These include starting materials, by-products from incomplete reactions or side reactions, intermediates, and reagents.
-
Degradation Products: These arise from the decomposition of the drug substance itself under the influence of environmental factors like pH, light, heat, and oxygen.[4][5]
-
Residual Solvents: Solvents used during synthesis or purification can remain in the final product.[1]
To proactively identify potential degradation products and to develop a truly "stability-indicating" method, forced degradation (or stress testing) studies are indispensable.[6][7][8] These studies expose the compound to harsh conditions to accelerate its decomposition, providing critical insights into its degradation pathways.[9]
Forced Degradation Workflow
The following diagram illustrates a typical workflow for a forced degradation study, which is foundational for developing a stability-indicating assay.
Caption: Workflow for forced degradation studies.
Primary Analytical Techniques: A Head-to-Head Comparison
The selection of an analytical technique is dictated by the physicochemical properties of the analyte. This compound is a polar, non-volatile compound, making liquid chromatography the most logical choice for routine purity analysis. However, gas chromatography can be valuable for specific applications, such as analyzing certain volatile impurities.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is the premier technique for the purity and assay determination of non-volatile pharmaceutical compounds.[10][11] Its high resolving power and sensitivity make it ideal for separating the main compound from closely related impurities.[12]
Causality Behind Method Choices:
-
Mode: Reversed-Phase HPLC (RP-HPLC) is chosen because the analyte is polar. A non-polar stationary phase (like C18) will retain the compound, allowing for separation based on hydrophobicity when using a polar mobile phase.
-
Detector: The imidazole ring contains a chromophore, making UV detection a simple and robust choice. A photodiode array (PDA) detector is highly recommended as it can assess peak purity across a range of wavelengths.
-
Mobile Phase: A gradient of a buffered aqueous solution and an organic solvent (like acetonitrile or methanol) is typically used. The buffer (e.g., phosphate or ammonium formate) is crucial for maintaining a consistent pH, which ensures reproducible retention times for ionizable compounds like our target molecule.
-
System Preparation:
-
HPLC System: A quaternary or binary HPLC system with a PDA/UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock (1.0 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Working Standard (0.1 mg/mL): Dilute 1 mL of the Standard Stock solution to 10 mL with the diluent.
-
Sample Preparation (0.1 mg/mL): Prepare the sample to be tested at the same concentration as the Working Standard using the same diluent.
-
-
Chromatographic Run:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 30 minutes.
-
Inject the diluent (blank), followed by six replicate injections of the Working Standard to establish system suitability.
-
Inject the sample solution.
-
Run a gradient program designed to elute all impurities and the main peak within a reasonable time (e.g., linear gradient from 5% to 70% B over 30 minutes).
-
-
Data Analysis:
-
System Suitability: Check that the relative standard deviation (RSD) for the peak area and retention time of the six standard injections is less than 2.0%.[13]
-
Purity Calculation: Determine the area percent of all impurity peaks relative to the total peak area.
-
Assay Calculation: Compare the peak area of the main compound in the sample to the average peak area of the reference standard.
-
| Parameter | Typical Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 0.03 µg/mL |
| Precision (%RSD) | ≤ 2.0% | 0.8% |
| Accuracy (% Recovery) | 98.0% - 102.0% | 100.5% |
Gas Chromatography (GC): A Specialized Tool
While not the primary choice for this analyte, GC is highly effective for quantifying residual solvents and certain volatile or semi-volatile process impurities.[14][15] Direct analysis of this compound by GC can be challenging due to its polarity and high boiling point, which can lead to poor peak shape and thermal degradation in the injector or column.
Causality Behind Method Choices:
-
Derivatization: To overcome the limitations of direct injection, derivatization is often employed. Silylation (e.g., with BSTFA) can be used to replace the active hydrogens on the alcohol and secondary amine, making the molecule more volatile and thermally stable. However, this adds a step to the sample preparation and can introduce its own set of potential errors.
-
Column: A mid-polarity column (e.g., a 5% phenyl polysiloxane) is a good starting point. For underivatized, polar compounds, a specialized wax or amine-specific column may be necessary to reduce peak tailing.[16][17]
-
Detector: A Flame Ionization Detector (FID) is a universal detector for organic compounds and offers excellent sensitivity. A Nitrogen-Phosphorus Detector (NPD) can be used for higher selectivity and sensitivity for this nitrogen-containing compound.[18]
This protocol assumes the analysis of a potential volatile impurity like piperidine, not the main analyte itself.
-
System Preparation:
-
GC System: Gas chromatograph with an FID and a headspace autosampler.
-
Column: DB-5 (or equivalent), 30 m x 0.32 mm, 0.25 µm film thickness.[19]
-
Carrier Gas: Helium or Hydrogen, constant flow mode (e.g., 1.5 mL/min).
-
Oven Program: 50 °C (hold 5 min), ramp at 10 °C/min to 250 °C (hold 5 min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
-
Standard and Sample Preparation:
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Standard Stock: Prepare a stock solution of potential volatile impurities (e.g., piperidine) in DMSO.
-
Sample Preparation: Accurately weigh approximately 100 mg of the test sample into a 20 mL headspace vial. Add 5 mL of DMSO, cap, and vortex.
-
-
Headspace Parameters:
-
Oven Temperature: 80 °C.
-
Equilibration Time: 30 minutes.
-
Injection Time: 1 minute.
-
-
Data Analysis:
-
Identify and quantify any volatile impurities by comparing their retention times and peak areas to those of the prepared standards.
-
Workflow for Routine QC Purity Testing
This diagram outlines the decision-making process for routine quality control analysis.
Caption: Decision workflow for routine QC analysis.
Orthogonal and Confirmatory Techniques
For a comprehensive analysis, especially during method development and impurity identification, relying on a single technique is insufficient. Orthogonal methods (those based on different separation or detection principles) are crucial.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for impurity identification.[10][20] Coupling the separation power of HPLC with the detection specificity of a mass spectrometer allows for the determination of the mass-to-charge ratio (m/z) of unknown impurity peaks, providing vital clues to their molecular weight and structure.[21][22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are unparalleled for definitive structural elucidation of the API and its impurities.[23][24] Furthermore, Quantitative NMR (qNMR) can be used to determine the purity of a reference standard without requiring a separate standard for each impurity, as it relies on an internal standard of known purity.[25][26]
Summary and Recommendations
The choice of analytical methodology must be fit for its intended purpose. This table summarizes the comparison between the primary techniques discussed.
| Feature | HPLC-UV | GC-FID | LC-MS | NMR |
| Primary Application | Assay, purity, stability testing | Residual solvents, volatile impurities | Impurity identification and structural elucidation | Structural confirmation, primary standard characterization, qNMR |
| Suitability for Analyte | Excellent | Poor without derivatization; good for specific volatile impurities | Excellent | Excellent |
| Sensitivity | High (ng level) | Very High (pg level) | Very High (pg-fg level) | Lower (µg-mg level) |
| Quantitative Accuracy | Excellent | Excellent | Good (often semi-quantitative without standards) | Excellent (qNMR) |
| Key Advantage | Robust, reproducible, and universally applicable for routine QC. | Superior separation for volatile compounds. | Provides molecular weight and structural data for unknown peaks. | Provides definitive structural information without chromatography. |
| Key Limitation | Does not provide structural information on unknown peaks. | Not suitable for non-volatile, thermally labile compounds. | Complex instrumentation; response can be matrix-dependent. | Lower sensitivity; complex mixtures can be difficult to interpret. |
Final Recommendation:
For the routine quality control, assay, and purity testing of this compound, a validated Reversed-Phase HPLC method with UV/PDA detection is the most appropriate and robust choice.
-
This method should be developed and validated according to ICH Q2(R1) guidelines, ensuring it is stability-indicating through forced degradation studies.
-
Headspace GC-FID should be employed as an orthogonal method specifically for the control of residual solvents as per ICH Q3C.
-
During development and for the investigation of any unknown impurities that exceed the identification threshold (as defined in ICH Q3A), LC-MS is essential for obtaining molecular weight information.[1]
-
NMR spectroscopy should be used for the definitive structural confirmation of the reference standard and any isolated, significant impurities.
By integrating these techniques logically within the product lifecycle, from development to routine manufacturing, a complete and scientifically sound picture of the purity of this compound can be established and maintained, ensuring the quality and safety of the final product.
References
-
ICH. (2006, October 25). Impurities in new drug substances Q3A (R2). International Council for Harmonisation. [Link]
-
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
Gao, H., et al. (2023, March 1). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment. [Link]
-
Pharma Beginners. (2024, October 31). ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. [Link]
-
Singh, R., & Singh, S. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical Education and Research. [Link]
-
Elguero, J., et al. (1986). Mass spectrometry of imidazole‐4(5)‐carboxaldehyde and some 1‐methyl and nitro derivatives. Organic Mass Spectrometry. [Link]
-
Premier Research. (2023, July 10). Evaluating Impurities in New Drugs to Prevent Delays in Development. [Link]
-
Wang, C., et al. (2025, July 10). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules. [Link]
-
Pharma Pathway. (2024, October 6). Forced Degradation Studies in Pharmaceuticals: How to Perform. [Link]
-
Felton, J. S., et al. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
-
ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Bowie, J. H., et al. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry. [Link]
-
Bajaj, S., et al. (2012). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
-
Grivas, S., et al. (1991). Analysis of nonpolar heterocyclic amines in cooked foods and meat extracts using gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
-
Jhu, S.-C., et al. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis. [Link]
-
Jhu, S.-C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC. [Link]
-
Khasanov, V. V., et al. (2019). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC-MS/MS. CyberLeninka. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
